Tacalcitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYLYJCXYAMOFT-RSFVBTMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905111 | |
| Record name | Tacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57333-96-7 | |
| Record name | Tacalcitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57333-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacalcitol [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057333967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tacalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1a,3b,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2W72OJ5ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tacalcitol and Vitamin D Receptor (VDR) Binding Affinity: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Tacalcitol (1,24-dihydroxyvitamin D3) is a synthetic analog of calcitriol (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. It is a well-established therapeutic agent, primarily used in the topical treatment of psoriasis and other skin conditions characterized by hyperproliferation and abnormal differentiation of keratinocytes. The biological effects of this compound are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.
Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][2][3] This interaction modulates the transcription of genes involved in a wide array of cellular processes, including cell cycle regulation, differentiation, and immune response. This guide provides an in-depth overview of the binding affinity of this compound for the VDR, the resultant signaling pathways, and the experimental protocols used for these determinations.
Quantitative Binding Affinity Data
The affinity of a ligand for its receptor is a critical parameter in drug development, influencing both potency and selectivity. While extensive proprietary data likely exists, publicly available quantitative data on the direct binding affinity (e.g., Kd, Ki) of this compound to the VDR is limited. However, functional assays provide valuable insights into its potency. The table below summarizes key values for this compound and its natural counterpart, calcitriol.
| Compound | Parameter | Value | Receptor/System | Comments |
| This compound | EC50 | 7 nM | Human VDR | Represents the concentration for half-maximal effective response in a functional assay, indicating high potency as a VDR agonist. |
| Calcitriol | Kd | ~0.42 nM | VDR-RXR Heterodimer | Represents the equilibrium dissociation constant, a direct measure of binding affinity. Lower values indicate higher affinity.[4] |
Note: EC50 (half-maximal effective concentration) is a measure of functional potency, while Kd (dissociation constant) is a direct measure of binding affinity. Direct comparison should be made with caution.
Mechanism of Action: VDR Signaling Pathway
The primary mechanism of action for this compound involves the classical genomic pathway of the Vitamin D Receptor. The binding of this compound initiates a cascade of molecular events leading to the regulation of gene expression.
-
Ligand Binding : this compound enters the cell and binds to the Ligand-Binding Pocket (LBP) of the VDR located in the cytoplasm or nucleus.
-
Conformational Change and Heterodimerization : Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the Retinoid X Receptor (RXR).[5][6]
-
Nuclear Translocation & DNA Binding : The VDR-RXR heterodimer translocates into the nucleus (if not already there) and binds to VDREs on the DNA.[1]
-
Recruitment of Co-regulators : The complex recruits co-activator proteins (e.g., NCOAs, MED1) which possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling.[7]
-
Gene Transcription : The assembled transcriptional machinery, including RNA Polymerase II, initiates the transcription of target genes into mRNA.[7]
-
Protein Synthesis & Cellular Response : The mRNA is translated into proteins that execute the biological effects of this compound, such as the inhibition of keratinocyte proliferation, promotion of cell differentiation, and modulation of inflammatory cytokine production.
Experimental Protocols: VDR Binding Affinity Determination
Determining the binding affinity of a compound like this compound for the VDR is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand (e.g., [³H]-calcitriol) from the receptor.
Principle
The assay is based on the principle of competition for a finite number of receptor sites. A constant concentration of radiolabeled ligand and VDR is incubated with varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]
Materials
-
Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR.
-
Radioligand: High-specific-activity [³H]-calcitriol.
-
Competitor: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled calcitriol (e.g., 1000-fold excess).
-
Assay Buffer: Tris-HCl based buffer with additives to maintain protein stability.
-
Separation System: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Detection: Liquid scintillation counter and scintillation cocktail.
Methodology
-
Receptor Preparation: Homogenize cells or tissues known to express VDR in a cold lysis buffer. Centrifuge to pellet the membranes, which are then washed and resuspended in the final assay buffer.[8]
-
Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of this compound. Three sets of controls are included: total binding (no competitor), non-specific binding (excess unlabeled calcitriol), and vehicle control.
-
Equilibrium: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum harvester. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through. Perform several washes with ice-cold buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. Vitamin D Receptor (VDR) Gene Polymorphisms Modify the Response to Vitamin D Supplementation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitriol and this compound Modulate Th17 Differentiation Through Osteopontin Receptors: Age-Dependent Insights from a Mouse Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
The Core Pharmacodynamics of Topical Tacalcitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacalcitol, a synthetic vitamin D3 analogue, is a cornerstone in the topical treatment of plaque psoriasis.[1][2] Its therapeutic efficacy is rooted in its potent pharmacodynamic effects on various cellular and molecular pathways implicated in the pathogenesis of this chronic inflammatory skin disease. This technical guide provides a comprehensive overview of the pharmacodynamics of topical this compound, with a focus on its mechanism of action, effects on keratinocyte biology, and its immunomodulatory properties. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development in this area.
Mechanism of Action: Vitamin D Receptor (VDR) Signaling
This compound exerts its effects by binding to the nuclear vitamin D receptor (VDR), which is expressed in various skin cells, including keratinocytes.[3][4] This binding initiates a cascade of molecular events that ultimately modulate gene expression. The this compound-VDR complex heterodimerizes with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes, thereby regulating their transcription.[5] This genomic mechanism is central to the therapeutic actions of this compound in psoriasis.
Effects on Keratinocyte Proliferation and Differentiation
Psoriasis is characterized by hyperproliferation and abnormal differentiation of keratinocytes.[6] this compound addresses these pathological hallmarks by inhibiting keratinocyte proliferation and promoting their normal differentiation.[1]
Inhibition of Keratinocyte Proliferation
This compound has been shown to significantly inhibit the proliferation of keratinocytes.[1] One of the key mechanisms is the extension of the keratinocyte cell cycle time.[7][8] This effect is mediated, in part, by the downregulation of genes associated with cell cycle progression.
Induction of Keratinocyte Differentiation
This compound promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriatic lesions.[1] This is evidenced by the increased expression of differentiation markers such as involucrin and filaggrin.[8][9] The induction of transglutaminase (TGase) activity, an enzyme crucial for the formation of the cornified envelope, is another important aspect of this compound's pro-differentiating effect.[10]
Table 1: Quantitative Effects of this compound on Epidermal Proliferation and Differentiation
| Parameter | Model | This compound Concentration | Observed Effect | Reference |
| Ornithine Decarboxylase (ODC) Activity | TPA-treated hairless mice | 2 µg/g and 20 µg/g ointment | Significant inhibition (dose-dependent) | [10] |
| Transglutaminase (TGase) Activity | TPA-treated hairless mice | ≥ 0.2 µg/g ointment | Significant induction (dose-dependent) | [10] |
| Keratin 16 Expression | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |
| Cycling Nuclei | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant decrease | [9] |
| Involucrin Expression | Psoriatic patient biopsies | 4 µg/g ointment | Trend towards normalization | [9] |
| Filaggrin Expression | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |
| Recruited Basal Cells in S Phase | Tape-stripped human skin | 4 µg/g ointment | Peak delayed from 38h (placebo) to 50h | [7][8] |
Anti-inflammatory and Immunomodulatory Effects
The inflammatory component of psoriasis is a key target for therapeutic intervention. This compound exhibits significant anti-inflammatory properties by modulating the activity of various immune cells and the production of inflammatory mediators in the skin.[1][11]
Inhibition of Inflammatory Cell Infiltration
Topical application of this compound has been shown to inhibit the infiltration of inflammatory cells, primarily neutrophils, into the skin in response to pro-inflammatory stimuli like 12-O-tetradecanoylphorbol-13-acetate (TPA).[11] This effect is quantified by measuring myeloperoxidase (MPO) activity, a marker for neutrophil infiltration.
Modulation of Cytokine and Chemokine Production
This compound modulates the production of key cytokines and chemokines involved in psoriatic inflammation. It has been shown to inhibit the expression of macrophage inflammatory protein-2 (MIP-2) and KC, the murine functional analogue of human interleukin-8 (IL-8).[11] These chemokines are potent neutrophil chemoattractants.
Effects on T-lymphocytes and Mast Cells
This compound can modulate the activity of T-lymphocytes, which play a central role in the pathogenesis of psoriasis.[9] Furthermore, it has been observed to inhibit mast cell degranulation, another source of inflammatory mediators in the skin.[11]
Table 2: Quantitative Anti-inflammatory Effects of this compound
| Parameter | Model | This compound Concentration | Observed Effect | Reference |
| Myeloperoxidase (MPO) Activity | TPA-treated hairless mice | 20 µg/g ointment | Significant inhibition, as effective as calcipotriol (50 µg/g) and betamethasone valerate (1.2 mg/g) | [10] |
| MIP-2 and KC mRNA and Protein | TPA-treated hairless mice | Not specified | Inhibition | [11] |
| T-lymphocyte Infiltration | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |
| Polymorphonuclear Leucocyte (PMN) Infiltration | Psoriatic patient biopsies | 4 µg/g ointment | Statistically significant normalization | [9] |
| Mast Cell Degranulation | TPA-treated hairless mice | Not specified | Inhibition | [11] |
Experimental Protocols
TPA-Induced Skin Inflammation in Hairless Mice
This model is used to evaluate the anti-inflammatory effects of topical agents.
Methodology:
-
Animal Model: Hairless mice are commonly used to avoid interference from hair follicles.
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied topically to a defined area of the skin.
-
Treatment: this compound ointment or the vehicle control is applied to the TPA-treated area, typically shortly after TPA application.
-
Sample Collection: After a specified time, skin biopsies are collected from the treated and control areas.
-
Analysis:
-
Histopathology: Biopsies are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and epidermal thickness.
-
Myeloperoxidase (MPO) Assay: Skin homogenates are used to measure MPO activity, a quantitative marker of neutrophil infiltration.
-
Cytokine/Chemokine Measurement: Levels of inflammatory mediators like MIP-2 and KC can be quantified in skin homogenates using ELISA or qPCR.
-
In Vitro Keratinocyte Proliferation and Differentiation Assays
These assays are crucial for understanding the direct effects of this compound on keratinocytes.
Methodology:
-
Cell Culture: Human keratinocytes are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control.
-
Proliferation Assessment:
-
BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.
-
Cell Counting: Direct counting of cell numbers over time.
-
Flow Cytometry for Cell Cycle Analysis: Staining with a DNA-binding dye (e.g., propidium iodide) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][8]
-
-
Differentiation Assessment:
-
Immunostaining: Expression of differentiation markers like involucrin, filaggrin, and keratin 16 can be visualized and quantified using immunofluorescence or immunohistochemistry.[8][9]
-
Western Blotting: Quantifies the protein levels of differentiation markers.
-
Transglutaminase (TGase) Activity Assay: Measures the enzymatic activity of TGase in cell lysates.
-
Conclusion
The pharmacodynamics of topical this compound are multifaceted, encompassing the regulation of keratinocyte proliferation and differentiation, as well as potent anti-inflammatory and immunomodulatory effects. These actions are primarily mediated through the vitamin D receptor signaling pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel treatments for psoriasis and other inflammatory skin disorders. The continued investigation into the specific downstream targets of this compound will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Flow Cytometry of Human Primary Epidermal and Follicular Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry Protocol for Keratin Antibodies [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Calcitriol and this compound Modulate Th17 Differentiation Through Osteopontin Receptors: Age-Dependent Insights from a Mouse Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The effect of this compound (1,24(OH)2D3) on cutaneous inflammation, epidermal proliferation and keratinization in psoriasis: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Mechanisms of Tacalcitol in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacalcitol, a synthetic vitamin D3 analogue, is a potent regulator of cell proliferation and differentiation.[1] This technical guide provides an in-depth analysis of the in-vitro effects of this compound on cellular differentiation, with a primary focus on keratinocytes and its emerging applications in other cell types. We consolidate key quantitative data from pivotal studies, detail experimental methodologies to facilitate reproducibility, and present novel visualizations of the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals in dermatology, oncology, and drug development seeking to understand and leverage the therapeutic potential of this compound.
Introduction
This compound (1α,24-dihydroxyvitamin D3) is a second-generation vitamin D3 analogue designed to maximize therapeutic efficacy while minimizing systemic side effects, such as hypercalcemia.[2] Its primary mechanism of action involves binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor (RXR).[3] This complex then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription to influence a variety of cellular processes, including cell growth, differentiation, and immunomodulation.[3]
Clinically, this compound is well-established for the topical treatment of psoriasis, a hyperproliferative and inflammatory skin disorder.[1][2] Its therapeutic efficacy stems from its ability to inhibit the proliferation of keratinocytes and induce their normal differentiation, thereby normalizing the psoriatic epidermis.[4][5] Beyond psoriasis, in-vitro evidence suggests a broader therapeutic potential for this compound in oncology, particularly in glioblastoma, by affecting key signaling pathways involved in cell growth and survival.[6][7]
This guide will systematically explore the in-vitro evidence supporting the effects of this compound on cell differentiation, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
Effects on Keratinocyte Differentiation and Proliferation
This compound exerts a profound influence on keratinocyte biology, primarily by inhibiting proliferation and promoting terminal differentiation. These effects are central to its efficacy in treating psoriasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro and in-vivo studies on the effects of this compound on keratinocytes.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Parameter | Cell Type/Model | This compound Concentration | Treatment Duration | Result | Reference |
| Percentage of cells in S phase | Human epidermis (in-vivo, tape stripping model) | 4 µg/g ointment | 38 vs 50 hours | Peak of recruited basal cells in S phase delayed from 38h (placebo) to 50h (this compound). | [4][8] |
| Percentage of cells in SG2M phase | Psoriatic epidermis (in-vivo) | Not specified | 8 weeks | 32% decrease in cycling cells. | [5] |
| Proliferation Rate (BrdU incorporation) | HaCaT keratinocytes | Not specified | Not specified | Additive inhibition of proliferation when combined with UVB. | [9][10] |
Table 2: Effect of this compound on Keratinocyte Differentiation
| Parameter | Cell Type/Model | This compound Concentration | Treatment Duration | Result | Reference |
| Keratin 10 expression | Human epidermis (in-vivo, tape stripping model) | 4 µg/g ointment | Up to 56 hours | No significant difference compared to placebo. | [4][8] |
| Keratin 10-positive cells | Psoriatic epidermis (in-vivo) | Not specified | 8 weeks | Significant improvement, reaching levels of normal human skin. | [5] |
| Keratin 10-positive cells | Psoriatic epidermis (in-vivo) | Not specified | 12 weeks | Effect decreased, reverting to pretreatment levels. | [5] |
| Nerve Growth Factor (NGF) Production | K-TL-1 human keratinocyte cell line | 10⁻⁸ M | 24-96 hours | Peak NGF concentration in supernatants within 24 hours, sustained for 96 hours. | [11] |
| NGF mRNA Expression | K-TL-1 human keratinocyte cell line | 10⁻¹⁰ to 10⁻⁹ M (ED50) | Not specified | Dose-dependent induction of NGF mRNA. | [11] |
Experimental Protocols
2.2.1. Flow Cytometric Analysis of Keratinocyte Proliferation and Differentiation
This protocol is based on the methodology described in studies investigating the in-vivo effects of this compound on human epidermis.[4][5][8]
-
Objective: To quantify the effects of this compound on keratinocyte cell cycle kinetics and differentiation marker expression.
-
Model: Standardized injury (tape stripping) on the lower back of healthy volunteers or biopsies from psoriatic lesions.[4][5][8]
-
Treatment: Application of this compound ointment (4 µg/g) and a placebo ointment base under a semi-occlusive dressing.[4][8]
-
Sample Collection: Punch biopsies are obtained at various time points (e.g., 24, 32, 38, 44, 50, and 56 hours) after treatment.[4][8]
-
Cell Suspension Preparation:
-
Incubate biopsies in a trypsin solution to separate the epidermis from the dermis.
-
Mechanically agitate the separated epidermis to create a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
-
Staining:
-
Proliferation: Stain cells with a DNA-binding dye (e.g., TO-PRO-3 iodide) to analyze DNA content and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]
-
Differentiation: Use a fluorescently labeled monoclonal antibody against a differentiation marker, such as Keratin 10 (e.g., RKSE60).[5][12]
-
Non-keratinocytes: Employ a marker for non-mesenchymal cells (e.g., vimentin, Vim3B4) to exclude these from the keratinocyte analysis.[4][5]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker and their distribution in the cell cycle.
2.2.2. BrdU Incorporation Assay for Cell Proliferation
This protocol is adapted from studies assessing the antiproliferative effects of this compound in combination with UVB radiation.[9][10]
-
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Line: HaCaT (immortalized human keratinocyte cell line).
-
Treatment:
-
Culture HaCaT cells in appropriate medium.
-
Treat cells with this compound at various concentrations, with or without UVB irradiation.
-
-
BrdU Labeling:
-
Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium. BrdU is a synthetic thymidine analog that is incorporated into newly synthesized DNA.
-
-
Detection:
-
Fix and permeabilize the cells.
-
Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
Quantify the signal using a spectrophotometer or luminometer. The signal intensity is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
-
Effects on Non-Keratinocyte Cell Types
Recent in-vitro research has expanded the investigation of this compound's effects to other cell types, revealing its potential in cancer therapy and other conditions.
Glioblastoma Cells
Studies on human glioblastoma cell lines T98G and U251 have demonstrated that this compound can inhibit proliferation and migration.[6][7]
Table 3: Effect of this compound on Glioblastoma Cells
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| Cell Viability/Growth | T98G | 1 nM - 10 µM | Dose-dependent decrease. | [7] |
| Proliferation (Thymidine incorporation) | T98G | Not specified | Strong suppression. | [7] |
| Migration (Wound-healing assay) | T98G | Not specified | Reduced migration rate. | [7] |
| Anchorage-Independent Growth | T98G, U251 | Not specified | Inhibition. | [6] |
| p70-S6 Kinase Signaling | T98G | Not specified | Strong inhibitory effect. | [6] |
| STAT3 Signaling | T98G | Not specified | Stronger suppression than 1α,25-dihydroxyvitamin D3. | [6] |
T-Helper 17 (Th17) Cells
This compound has been shown to modulate the differentiation of Th17 cells, which are implicated in autoimmune diseases and cancer.[13][14]
Table 4: Effect of this compound on Th17 Cell Differentiation
| Parameter | Cell Source | Model | Result | Reference |
| IL-17 expression | CD4+ splenocytes from young 4T1 tumor-bearing mice | Ex-vivo differentiation | Significantly higher percentage of IL-17 expressing lymphocytes. | [13] |
| IL-17A production | CD4+ splenocytes from young this compound-treated mice | Ex-vivo differentiation | Higher levels of IL-17A production compared to untreated controls. | [14] |
| IL-17A production | CD4+ splenocytes from aged OVX mice | Ex-vivo differentiation | Opposite effect to that observed in young mice (decreased production). | [14] |
Melanocytes
In-vitro experiments have shown that this compound can upregulate the expression of c-Kit mRNA in melanocytes, suggesting a potential role in treating vitiligo.[15]
Table 5: Effect of this compound on Melanocytes
| Parameter | Cell Type | Condition | Result | Reference |
| c-Kit mRNA expression | Cultured melanocytes | Irradiated with linear polarized infrared, UVA, or short-period solar irradiation | Upregulation of c-Kit mRNA. | [15] |
Signaling Pathways Modulated by this compound
The cellular effects of this compound are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.
General Vitamin D Receptor Signaling Pathway
Caption: General signaling pathway of this compound via the Vitamin D Receptor.
This compound Signaling in Glioblastoma Cells
Caption: this compound's inhibitory effects on key signaling proteins in glioblastoma cells.
Experimental Workflow for In-Vivo Epidermal Analysis
Caption: Experimental workflow for analyzing this compound's effects on human epidermis.
Conclusion
The in-vitro data robustly supports the role of this compound as a significant modulator of cell differentiation and proliferation. In keratinocytes, this compound effectively normalizes epidermal kinetics, providing a strong rationale for its use in psoriasis. Emerging evidence in glioblastoma and immune cells highlights its potential in oncology and immunology, warranting further investigation. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic landscape of this compound. Future studies should focus on elucidating the downstream gene targets of this compound in various cell types and exploring its efficacy in combination with other therapeutic agents.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Influence of this compound on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of 1α,25-dihydroxyvitamin D3 and this compound on cell signaling and anchorage-independent growth in T98G and U251 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D Analogues this compound and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. research.uni-luebeck.de [research.uni-luebeck.de]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an active vitamin D3, induces nerve growth factor production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of long-term treatment with this compound on the psoriatic epidermis. A flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Calcitriol and this compound Modulate Th17 Differentiation Through Osteopontin Receptors: Age-Dependent Insights from a Mouse Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open trial of topical this compound [1 alpha 24(OH)2D3] and solar irradiation for vitiligo vulgaris: upregulation of c-Kit mRNA by cultured melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tacalcitol's Role in Regulating Inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacalcitol, a synthetic analog of vitamin D3, is a therapeutic agent primarily used in the topical treatment of psoriasis and other inflammatory skin conditions.[1][2] Its efficacy stems from its ability to modulate the immune system and regulate the expression of key inflammatory mediators, particularly cytokines. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its anti-inflammatory effects through the regulation of cytokine signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development seeking a comprehensive understanding of this compound's molecular pharmacology.
Core Mechanism of Action: The Vitamin D Receptor
This compound exerts its biological effects by binding to the nuclear Vitamin D Receptor (VDR).[3][4] This binding initiates a cascade of molecular events that ultimately lead to the modulation of gene expression. The VDR, upon ligation with this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, including those encoding inflammatory cytokines. This interaction with VDREs is a critical step in how this compound controls the transcription of these genes.
Regulation of Inflammatory Cytokines
This compound has been shown to downregulate the expression of several pro-inflammatory cytokines implicated in various inflammatory diseases. This regulation occurs at the transcriptional level, primarily through the VDR-mediated pathways.
Key Cytokines Modulated by this compound:
-
Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ): this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[3]
-
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): Studies have demonstrated that this compound can inhibit the synthesis of IL-6 and IL-8.[5]
-
Macrophage Inflammatory Protein-2 (MIP-2) and Keratinocyte Chemoattractant (KC): In animal models of skin inflammation, this compound has been shown to inhibit the production of MIP-2 and KC, which are functional analogs of human IL-8.[6]
Quantitative Data on Cytokine Regulation
The following tables summarize the quantitative effects of this compound on the production of key inflammatory cytokines from published studies.
Table 1: Effect of this compound on IL-6 and IL-8 Production in Human Nasal Polyp Fibroblasts
| Cytokine | This compound Concentration (M) | Cell Type | Change in Cytokine Level | Reference |
| IL-6 | 10-4 | Nasal Polyp Fibroblasts | Significant Decrease | [5] |
| IL-8 | 10-4 | Nasal Polyp Fibroblasts | Significant Decrease | [5] |
Table 2: Effect of this compound Ointment on Myeloperoxidase (MPO) Activity in TPA-Treated Mouse Skin
| This compound Ointment Concentration (µg/g) | Animal Model | Change in MPO Activity | Reference |
| 2 | TPA-Treated Hairless Mice | Significant Inhibition | [7] |
| 20 | TPA-Treated Hairless Mice | Significant Inhibition | [7] |
MPO activity is an indicator of neutrophil infiltration, a key feature of inflammation.
Table 3: Effect of this compound on MIP-2 and KC Production in TPA-Treated Mouse Skin
| Cytokine | Treatment | Animal Model | Change in Cytokine Level | Reference | | :--- | :--- | :--- | :--- | | MIP-2 | this compound | TPA-Treated Hairless Mice | Inhibition |[6] | | KC | this compound | TPA-Treated Hairless Mice | Inhibition |[6] |
Note: The specific quantitative data for the percentage of inhibition of MIP-2 and KC were not available in the cited abstract.
Signaling Pathways Modulated by this compound
This compound's regulation of inflammatory cytokines is mediated through complex signaling pathways. The primary pathway involves the VDR and its interaction with other key signaling molecules, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
VDR-Mediated Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-6 and IL-8. This compound, through the activated VDR, can inhibit the NF-κB pathway through several mechanisms:
-
Interaction with IKKβ: The activated VDR can physically interact with IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade. This interaction can disrupt the formation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.
-
Stabilization of IκBα: By inhibiting IKKβ activity, the VDR-tacalcitol complex leads to the stabilization of IκBα, the inhibitor of NF-κB.
-
Sequestration of NF-κB: With IκBα stabilized, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus.
-
Transcriptional Repression: This prevention of nuclear translocation effectively blocks NF-κB from binding to the promoter regions of its target genes, leading to the repression of pro-inflammatory cytokine transcription.
Role of Co-repressors and Histone Deacetylases (HDACs)
The VDR-mediated transcriptional repression of cytokine genes also involves the recruitment of co-repressor proteins and histone deacetylases (HDACs). When the VDR/RXR heterodimer binds to a VDRE, it can recruit a complex of proteins that includes nuclear receptor co-repressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). These co-repressors, in turn, recruit HDACs. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery, thereby repressing gene expression.
Caption: this compound signaling pathway leading to the inhibition of inflammatory cytokine gene expression.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Inhibition of IL-6 and IL-8 in Human Nasal Polyp Fibroblasts
-
Cell Culture: Primary fibroblast cultures are established from nasal polyp samples obtained from patients. The cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Treatment: Fibroblasts are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound (e.g., 10-7 M to 10-4 M) or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cytokine Measurement: After the treatment period, the cell culture supernatants are collected. The concentrations of IL-6 and IL-8 in the supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as the concentration of the cytokine (e.g., pg/mL) and compared between the this compound-treated and control groups. Statistical analysis is performed to determine the significance of any observed inhibition.
In Vivo Inhibition of MPO, MIP-2, and KC in a TPA-Induced Mouse Model of Skin Inflammation
-
Animal Model: A common model for skin inflammation is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear swelling model in mice (e.g., hairless mice). TPA is a potent inflammatory agent that, when applied topically to the mouse ear, induces edema, erythema, and infiltration of inflammatory cells.
-
Treatment: Mice are treated topically with a this compound-containing ointment at various concentrations (e.g., 2 µg/g and 20 µg/g) or a placebo ointment on the ear. The treatment can be applied before or after the TPA challenge.
-
Assessment of Inflammation:
-
Ear Swelling: Ear thickness is measured at different time points after TPA application using a micrometer.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. To quantify neutrophil infiltration, ear punch biopsies are taken, homogenized, and the MPO activity in the homogenate is measured using a colorimetric assay.
-
-
Cytokine Measurement:
-
Tissue Homogenization: Ear punch biopsies are homogenized in a lysis buffer containing protease inhibitors.
-
ELISA: The levels of MIP-2 and KC in the tissue homogenates are quantified using specific ELISA kits for these mouse chemokines.
-
-
Data Analysis: The data on ear swelling, MPO activity, and cytokine levels are compared between the this compound-treated and placebo groups to evaluate the anti-inflammatory efficacy of this compound.
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects in a mouse model.
Conclusion
This compound is a potent regulator of inflammatory cytokines, acting primarily through the Vitamin D Receptor to suppress the NF-κB signaling pathway. This VDR-mediated action involves the inhibition of key kinases and the recruitment of co-repressors and histone deacetylases, leading to the transcriptional repression of pro-inflammatory genes. The quantitative data from both in vitro and in vivo studies provide strong evidence for the efficacy of this compound in downregulating key cytokines such as IL-6, IL-8, and its functional analogs. A thorough understanding of these molecular mechanisms is crucial for the continued development and application of this compound and other VDR agonists in the treatment of inflammatory diseases.
References
- 1. Corepressors (NCoR and SMRT) as well as coactivators are recruited to positively regulated 1α,25-dihydroxyvitamin D3-responsive genes [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SMRT and N-CoR Corepressors Are Activating Cofactors for Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. Mouse MIP-2/CXCL2 ELISA Kit (EMCXCL2) - Invitrogen [thermofisher.com]
- 7. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]
Methodological & Application
Application Notes: Tacalcitol and UVB Combination Therapy for Psoriasis
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1] Management of moderate-to-severe psoriasis often involves phototherapy or systemic agents. Narrowband Ultraviolet B (NB-UVB) phototherapy is a well-established, effective treatment that works by inducing apoptosis in pathogenic T-cells and suppressing the local immune response.[2][3][4] Tacalcitol, a synthetic vitamin D3 analog, regulates keratinocyte proliferation and differentiation and modulates inflammatory processes.[5][6] The combination of topical this compound with NB-UVB phototherapy has demonstrated a synergistic effect, enhancing therapeutic efficacy, accelerating clearance of psoriatic lesions, and reducing the total required cumulative UVB dose.[7][8] These notes provide an overview of the quantitative outcomes, underlying mechanisms, and clinical protocols for this combination therapy.
Mechanism of Action: Synergistic Effects
The enhanced efficacy of combining this compound and UVB therapy stems from their complementary mechanisms targeting the pathophysiology of psoriasis. UVB therapy primarily exerts an immunomodulatory effect by depleting pathogenic T-cells in the skin and promoting an anti-inflammatory environment. This compound acts on keratinocytes via nuclear vitamin D receptors (VDR), inhibiting their excessive proliferation and promoting normal differentiation. It also possesses anti-inflammatory properties. Together, they create a multi-pronged attack on the psoriatic process.
Quantitative Data Summary
Clinical studies have consistently shown that the combination of this compound and NB-UVB is superior to NB-UVB monotherapy. The data below summarizes key findings from comparative trials.
Table 1: Therapeutic Efficacy of this compound + NB-UVB vs. NB-UVB Monotherapy
| Metric | This compound + NB-UVB | NB-UVB Alone | Key Finding | Source |
|---|---|---|---|---|
| Plaque Improvement | Statistically significant improvement | Less improvement | A statistically significant difference in plaque improvement was observed from weeks 2 through 8 of treatment. | [7][8] |
| Time to Clearance | Faster clearance of plaques | Slower clearance | The combination therapy leads to an earlier resolution of psoriatic plaques. | [7][8] |
| Response Maintenance | Better maintenance of response | Poorer maintenance | The positive effects of the treatment were better sustained in the combination group. |[7][8] |
Table 2: UVB-Sparing Effect of Combination Therapy
| Metric | This compound + NB-UVB | NB-UVB Alone | Key Finding | Source |
|---|---|---|---|---|
| Number of Treatments | Significantly lower | Higher | Fewer phototherapy sessions were needed to achieve clearance. | [7][8] |
| Cumulative UVB Dose | Significantly lower | Higher | The total exposure to ultraviolet radiation was reduced. |[7][8] |
Table 3: Extension of Remission Period
| Treatment of First Recurring Lesion | Time to Retreatment with NB-UVB (days) | Key Finding | Source |
|---|---|---|---|
| This compound | 25 | This compound significantly extended the remission period before needing another cycle of phototherapy (p < 0.0001). | [9][10] |
| Calcipotriol | 16 | - | [9][10] |
| Emollient | 11 | - |[9][10] |
Table 4: Safety and Adverse Events
| Therapy | Common Adverse Events | Incidence | Key Finding | Source |
|---|---|---|---|---|
| This compound + NB-UVB | Skin irritation, pruritus, erythema | Not increased compared to monotherapy | The addition of topical this compound to NB-UVB therapy does not increase the incidence of adverse effects. | [7][8] |
| This compound (Long-term) | Skin irritation | Discontinuation in 5.9% of patients | Cutaneous side effects are most frequent during initial treatment and decrease with continued use. No significant changes in calcium homeostasis were observed. |[11] |
Experimental Protocols
The following protocols are based on methodologies reported in clinical trials evaluating the combination of this compound and NB-UVB phototherapy.
Protocol 1: Intra-Individual, Right-Left Comparative Clinical Trial
This protocol is designed to compare the efficacy of combination therapy against phototherapy alone within the same patient, minimizing inter-patient variability.
References
- 1. Psoriasis - Wikipedia [en.wikipedia.org]
- 2. Psoriasis - Treatment - NHS [nhs.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. The Patient’s Guide to Psoriasis Treatment. Part 1: UVB Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
- 6. Topical Therapy in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A useful adjunct to narrow band ultraviolet B phototherapy in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical evaluation of topical this compound efficacy in extending the remission period between nb-UVB phototherapy cycles in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. Long-term efficacy and safety of this compound ointment in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assay for Measuring Tacalcitol Concentration in Skin Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacalcitol, a synthetic vitamin D3 analogue, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders.[1][2] Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation, as well as exert immunomodulatory effects within the skin.[1][3][4] For researchers and drug development professionals, accurate quantification of this compound concentration in skin tissue is paramount for pharmacokinetic studies, formulation optimization, and establishing dose-response relationships.
This document provides a detailed application note and protocol for the sensitive and specific measurement of this compound in skin tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical testing.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[5] Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6][7] This interaction modulates the transcription of genes involved in cell cycle regulation, leading to an inhibition of keratinocyte proliferation and the promotion of normal differentiation.[1][3]
Figure 1. This compound Signaling Pathway in Keratinocytes.
Experimental Workflow for this compound Quantification
The overall workflow for measuring this compound concentration in skin tissue involves several key steps, from sample collection to data analysis. A systematic approach is crucial to ensure accurate and reproducible results.
Figure 2. Experimental Workflow for this compound Analysis.
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of vitamin D analogues in biological matrices and can be adapted for this compound.[8]
Skin Biopsy Collection and Storage
-
Objective: To obtain skin tissue samples suitable for analysis.
-
Procedure:
-
Collect skin biopsies (e.g., 4 mm punch biopsies) from the area of interest.
-
Immediately rinse the biopsy with cold phosphate-buffered saline (PBS) to remove any excess formulation or blood.
-
Blot the tissue dry and record its weight.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Skin Tissue Homogenization
-
Objective: To disrupt the tissue structure and release the analyte.
-
Materials:
-
Homogenization buffer (e.g., PBS)
-
Bead mill homogenizer with ceramic beads
-
-
Procedure:
-
Place the frozen skin biopsy into a pre-chilled homogenization tube containing ceramic beads.
-
Add a defined volume of ice-cold homogenization buffer (e.g., 500 µL).
-
Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
Liquid-Liquid Extraction of this compound
-
Objective: To isolate this compound from the skin homogenate.
-
Materials:
-
Internal Standard (IS) solution (e.g., a deuterated analogue of this compound or a structurally similar compound like Calcipotriol-d6).
-
Extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Centrifuge.
-
Nitrogen evaporator.
-
-
Procedure:
-
To the skin homogenate, add a known amount of the internal standard solution.
-
Add the extraction solvent, vortex vigorously for 2 minutes, and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion and optimization experiments.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from such an analysis.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | To be determined (e.g., m/z 417.3 -> 399.3) |
| MRM Transition (IS) | To be determined (e.g., m/z 423.3 -> 405.3 for a d6-IS) |
Table 2: Example Calibration Curve Data for this compound in Skin Homogenate
| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |
| 1 | 0.052 |
| 5 | 0.261 |
| 10 | 0.515 |
| 50 | 2.58 |
| 100 | 5.21 |
| 500 | 25.9 |
| 1000 | 51.8 |
Table 3: Hypothetical this compound Concentrations in Skin Biopsies After Topical Application
| Treatment Group | Time Point | Mean this compound Concentration (ng/g tissue) ± SD |
| This compound Ointment (4 µg/g) | 2 hours | 150.5 ± 25.8 |
| 8 hours | 85.2 ± 15.1 | |
| 24 hours | 20.7 ± 5.3 | |
| Vehicle Control | 24 hours | Not Detected |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in skin tissue. The detailed protocols for sample preparation and LC-MS/MS analysis, along with an understanding of the underlying mechanism of action, will enable researchers to conduct robust and reliable studies. The accurate measurement of this compound in the target tissue is crucial for advancing our understanding of its pharmacology and for the development of new and improved dermatological therapies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Influence of this compound on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of long-term treatment with this compound on the psoriatic epidermis. A flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tacalcitol in Nail Psoriasis Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Tacalcitol in the treatment of nail psoriasis, summarizing key quantitative data from clinical studies and detailing experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of dermatology.
This compound, a synthetic vitamin D3 analog, has demonstrated efficacy in the management of nail psoriasis, a challenging-to-treat manifestation of psoriasis. It exerts its therapeutic effects by modulating keratinocyte proliferation and differentiation, as well as through its immunomodulatory properties.
Data Presentation: Efficacy of this compound in Nail Psoriasis
The following tables summarize the quantitative data from key clinical studies investigating the efficacy of this compound as a monotherapy and in combination with a potent corticosteroid.
Table 1: this compound Monotherapy for Nail Psoriasis
| Parameter | Study Details | Results |
| Efficacy Endpoint | Open-label study with 15 patients suffering from both nail bed and nail matrix psoriasis.[1] | After 3 months of treatment, the Nail Psoriasis Severity Index (NAPSI) score dropped by over 50%.[1] |
| Primary Outcome | This compound ointment (4 μg/g) was applied nightly under occlusion for 6 months.[1] | After 6 months of treatment, the NAPSI score was approximately 75% lower than at baseline.[1] |
| Key Observations | Significant improvement was observed in all nail parameters, including onycholysis and subungual hyperkeratosis.[2] |
Table 2: this compound in Combination Therapy for Nail Psoriasis
| Parameter | Study Details | Results |
| Efficacy Endpoint | A study involving 15 patients with both nail bed and nail matrix psoriasis.[3] | The modified target Nail Psoriasis Severity Index (NAPSI) showed a 50% improvement at 3 months.[1] |
| Primary Outcome | Patients were treated with a combination of 8% clobetasol-17-propionate in a nail lacquer (weekends) and this compound ointment under occlusion (remaining days) for 6 months.[3] | The modified target NAPSI fell by an average of 78% from baseline at 6 months (P < 0.0001).[3][4] |
| Key Observations | The combination therapy was found to be a safe and effective treatment for both nail bed and nail matrix psoriasis.[3] A marked improvement was seen in both nail bed and nail matrix signs.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation section.
Protocol 1: this compound Monotherapy for Nail Psoriasis
1. Study Design:
-
An open-label, single-center clinical trial.[1]
2. Patient Population:
-
15 patients with a clinical diagnosis of nail psoriasis affecting both the nail matrix and nail bed.[1]
3. Treatment Regimen:
-
Investigational Product: this compound ointment (4 μg/g).[1]
-
Application: Patients were instructed to apply the ointment to the affected nails every night.[1]
-
Occlusion: The treated nails were covered with cotton gloves overnight to ensure occlusion.[1]
-
Duration: The treatment period was 6 months.[1]
4. Efficacy Assessment:
-
The primary efficacy endpoint was the change in the Nail Psoriasis Severity Index (NAPSI) score from baseline.
-
NAPSI assessments were performed at baseline, 3 months, and 6 months.[1]
-
The NAPSI score is calculated by dividing the nail into four quadrants and evaluating the presence of psoriatic signs in the nail matrix (e.g., pitting, leukonychia) and nail bed (e.g., onycholysis, subungual hyperkeratosis).[1]
5. Safety and Tolerability:
-
Adverse events were monitored throughout the study.
Protocol 2: Combination Therapy of this compound and Clobetasol-17-Propionate
1. Study Design:
-
An open-label, single-center clinical trial.[3]
2. Patient Population:
-
15 patients with a clinical diagnosis of nail psoriasis affecting both the nail matrix and nail bed.[3]
3. Treatment Regimen:
-
Investigational Products:
-
This compound ointment.
-
8% clobetasol-17-propionate in a colorless nail lacquer.[3]
-
-
Application Schedule:
-
Duration: The total treatment duration was 6 months.[3]
4. Efficacy Assessment:
-
The primary efficacy endpoint was the percentage reduction in the modified target Nail Psoriasis Severity Index (NAPSI) from baseline.[3]
-
NAPSI assessments were conducted at baseline, 3 months, and 6 months.[1][4]
5. Safety and Tolerability:
-
The safety and tolerability of the combination treatment were assessed throughout the study period.
Mandatory Visualizations
Signaling Pathway of this compound in Psoriasis
Vitamin D analogs like this compound exert their effects in psoriasis by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of gene transcription. This action results in the inhibition of keratinocyte proliferation and the modulation of inflammatory responses by affecting various immune cells and cytokine production.
References
Tacalcitol-Mediated Induction of Nerve Growth Factor in Human Keratinocytes: Application Notes and Protocols
For Research Use Only.
Introduction
Nerve Growth Factor (NGF) is a crucial neurotrophin involved in the growth, maintenance, and survival of neurons. In the skin, keratinocytes are a primary source of NGF, playing a significant role in cutaneous nerve maintenance and regeneration. Tacalcitol, a synthetic analog of Vitamin D3, has been demonstrated to modulate the proliferation and differentiation of keratinocytes. Notably, research has shown that this compound can induce the production and secretion of NGF in human keratinocytes, suggesting its potential therapeutic application in peripheral neuropathies and other conditions requiring neuronal support.
These application notes provide a summary of the effects of this compound on NGF induction in keratinocytes and detailed protocols for researchers to investigate these effects in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data on the induction of Nerve Growth Factor (NGF) by this compound in the human epidermal keratinocyte cell line K-TL-1, based on published research[1][2][3].
Table 1: Dose-Dependent Induction of NGF Secretion by this compound in K-TL-1 Keratinocytes
| This compound Concentration (M) | NGF Concentration in Supernatant (pg/mL) - Fold Increase over Control |
| 0 (Control) | Baseline |
| 10-11 | - |
| 10-10 | ED50 between 10-10 and 10-9 M[1][2][3] |
| 10-9 | - |
| 10-8 | Peak Induction[1][2] |
| 10-7 | - |
Note: Specific fold-increase values were not available in the cited abstracts. The ED50 represents the concentration at which 50% of the maximal NGF induction is observed.
Table 2: Time Course of this compound-Induced NGF Secretion
| Time Point (hours) after Treatment with 10-8 M this compound | NGF Concentration in Supernatant |
| 0 | Baseline |
| 24 | Peak concentration reached[1][2][3] |
| 48 | Stable high concentration[1][2][3] |
| 72 | Stable high concentration[1][2][3] |
| 96 | Stable high concentration[1][2][3] |
Signaling Pathway
This compound, as a vitamin D3 analog, exerts its effects by binding to the intracellular Vitamin D Receptor (VDR). This complex then translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. In the case of NGF induction, this process leads to the transcriptional activation of the NGF gene.
References
- 1. This compound, an active vitamin D3, induces nerve growth factor production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Active Vitamin D<sub>3</sub>, Induces Nerve Growth Factor Production in Human Epidermal Keratinocytes [scite.ai]
- 3. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols: Flow Cytometry Analysis of Skin Biopsies Following Tacalcitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacalcitol, a synthetic vitamin D3 analog, is a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate epidermal proliferation, differentiation, and inflammation.[1][3][4] Flow cytometry is a powerful technique for the quantitative, single-cell analysis of these changes within skin biopsies, providing valuable insights into the mechanism of action of this compound and its clinical efficacy. These application notes provide a comprehensive overview and detailed protocols for the flow cytometric analysis of skin biopsies after this compound treatment.
Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cellular parameters in the skin, as determined by flow cytometry and other cell biology techniques.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Parameter | Treatment Group | Observation | Time Point | Reference |
| Peak of Recruited Basal Cells in S Phase | Placebo | 38 hours | Post-injury | [3] |
| This compound | 50 hours | Post-injury | [3] | |
| Proliferative Activity (SG2M phase) | This compound | Significant decrease | 8 weeks | [5] |
| Cycling Nuclei in Epidermis | Placebo | 53 (arbitrary units) | 8 weeks | [4] |
| This compound | 70 (arbitrary units) | 8 weeks | [4] |
Table 2: Effect of this compound on Keratinocyte Differentiation and Inflammation
| Parameter | Treatment Group | Observation | Time Point | Reference |
| Keratinocyte Differentiation | This compound | Significant improvement | 8 weeks | [5] |
| This compound | Decrease from 8-week improvement | 12 weeks | [5] | |
| Inflammation | This compound | No statistically reliable trends | Up to 24 weeks | [5] |
| Inflammatory Markers | This compound | Statistically significant normalization | 8 weeks | [4] |
Experimental Protocols
Protocol for Preparation of Single-Cell Suspension from Skin Biopsies
This protocol is adapted from established methods for processing human skin samples for single-cell analysis.[6]
Materials:
-
6 mm punch biopsy of skin
-
RPMI 1640 medium
-
Collagenase IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Scalpels and forceps
Procedure:
-
Sample Collection: Obtain a 6 mm punch biopsy from the treated and control skin areas under sterile conditions.[6]
-
Tissue Dissection:
-
Place the biopsy in a petri dish containing cold PBS.
-
Carefully remove the subcutaneous fat using a sterile scalpel.
-
Mince the remaining tissue into small pieces (approximately 1 mm³).
-
-
Enzymatic Digestion:
-
Prepare a digestion buffer containing RPMI 1640, Collagenase IV (e.g., 1 mg/mL), and DNase I (e.g., 100 U/mL).
-
Transfer the minced tissue into a tube with the digestion buffer.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
-
Cell Dissociation and Filtration:
-
After incubation, further dissociate the tissue by gentle pipetting.
-
Neutralize the enzymatic reaction by adding FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
-
Cell Washing:
-
Centrifuge the filtered cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS or FACS buffer.
-
Repeat the wash step twice.
-
-
Cell Counting and Viability:
-
Count the cells using a hemocytometer or an automated cell counter.
-
Assess cell viability using a viability dye (e.g., Trypan Blue or a fixable viability stain for flow cytometry).
-
Protocol for Flow Cytometry Staining
Materials:
-
Single-cell suspension from skin biopsies
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for examples)
-
Fixable viability dye
-
Fixation/Permeabilization buffer (if intracellular staining is required)
-
Flow cytometer
Table 3: Example Antibody Panel for Flow Cytometry
| Target | Marker | Fluorochrome | Cellular Parameter | Reference |
| Proliferation | Ki-67, TO-PRO-3 iodide | e.g., FITC, PerCP | Proliferating cells, DNA content | [5] |
| Differentiation | Keratin 10 (RKSE60) | e.g., PE | Differentiated keratinocytes | [3][5] |
| Inflammation | Vimentin (Vim3B4), CD45 | e.g., APC, APC-Cy7 | Inflammatory cells, Leukocytes | [3][5] |
| T-cells | CD3, CD4, CD8 | e.g., PE-Cy7, BV421, BV510 | T-cell subsets | |
| Dendritic Cells | CD11c, HLA-DR | e.g., Pacific Blue, FITC | Antigen-presenting cells |
Procedure:
-
Cell Number Adjustment: Adjust the cell concentration to 1 x 10^6 cells/100 µL in FACS buffer.
-
Fc Receptor Blocking: Add Fc receptor blocking solution and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Viability Staining: Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Intracellular Staining (if applicable):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Add the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Final Resuspension: Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Data Acquisition: Acquire data on a properly compensated flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway in skin cells.
Caption: Experimental workflow for flow cytometry analysis.
Mechanism of Action of this compound
This compound exerts its effects by binding to the vitamin D receptor (VDR), a nuclear hormone receptor. This complex then modulates the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[7][8] In the context of psoriasis, this compound is known to inhibit the hyperproliferation of keratinocytes and promote their normal differentiation.[1][9] It also has immunomodulatory effects, influencing the activity of T-cells and dendritic cells, which are key players in the inflammatory cascade of psoriasis.[7][8] The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in psoriatic skin, is a potential target for the regulatory effects of vitamin D analogs.[10]
Conclusion
Flow cytometry is an invaluable tool for dissecting the cellular and molecular effects of this compound on skin. The protocols and data presented here provide a framework for researchers and drug development professionals to design, execute, and interpret studies aimed at understanding the therapeutic mechanisms of this compound and other vitamin D3 analogs in dermatology. The ability to quantitatively assess changes in specific cell populations and their functional state provides crucial information for preclinical and clinical research.
References
- 1. Profile of clinical efficacy and safety of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Influence of this compound on cell cycle kinetics of human keratinocytes following standardized injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound (1,24(OH)2D3) on cutaneous inflammation, epidermal proliferation and keratinization in psoriasis: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of long-term treatment with this compound on the psoriatic epidermis. A flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Processing human skin samples for single-cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways and targets of natural products in psoriasis treatment [explorationpub.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Pharmacological profiles of high-concentration (20 microg/g) this compound ointment: effects on cutaneous inflammation, epidermal proliferation, and differentiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tacalcitol Resistance in Psoriatic Skin Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tacalcitol resistance in in vitro psoriatic skin models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in psoriasis?
This compound is a synthetic analog of Vitamin D3.[1] Its therapeutic effect in psoriasis is primarily mediated through the Vitamin D receptor (VDR), a nuclear hormone receptor.[2] Upon binding to the VDR in keratinocytes, this compound modulates gene expression to inhibit cellular proliferation and promote normal differentiation, counteracting the hyperproliferative and aberrant differentiation characteristic of psoriatic skin.[1][2] It also has immunomodulatory effects, helping to reduce inflammation in the skin.[1]
Q2: My in vitro psoriatic keratinocyte model is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound in your model:
-
Suboptimal Psoriatic Induction: The concentration or combination of cytokines used to induce the psoriasis-like phenotype may be insufficient or inappropriate. Verify the expression of key psoriatic markers (e.g., KRT16, S100A7, IL-6, IL-8) to confirm successful induction.
-
Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a therapeutic effect or too high, leading to cellular toxicity. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and model.
-
Cell Line Variability: Different keratinocyte cell lines (e.g., HaCaT, primary keratinocytes) may exhibit varying sensitivities to this compound.
-
Inherent Resistance: The cells may have inherent resistance to this compound. This can be due to genetic factors such as polymorphisms in the Vitamin D Receptor (VDR) gene, which have been shown to affect treatment response in some patients.
-
Acquired Resistance: Prolonged or repeated exposure to this compound may have induced resistance in the cells. This can involve alterations in the VDR signaling pathway.
Q3: How can I determine if my keratinocytes have developed acquired resistance to this compound?
To confirm acquired resistance, you should perform a cell viability or proliferation assay (e.g., MTT, Ki67 staining) to compare the dose-response curve of the suspected resistant cells to the parental (non-resistant) cells. A significant increase in the half-maximal inhibitory concentration (IC50) for this compound in the long-term treated cells would indicate acquired resistance.
Q4: What are the potential molecular mechanisms of acquired this compound resistance?
While the exact mechanisms of acquired this compound resistance are still under investigation, several possibilities based on vitamin D analog studies include:
-
Alterations in the Vitamin D Receptor (VDR):
-
Downregulation of VDR expression: Reduced levels of VDR would lead to a diminished response to this compound.
-
Post-translational modifications of VDR or its partners: Phosphorylation of the Retinoid X Receptor alpha (RXRα), the heterodimeric partner of VDR, can inhibit VDR/RXRα signaling.[3][4] This can be mediated by the MAP kinase pathway.[3][4]
-
-
Increased this compound Metabolism: Upregulation of the enzyme CYP24A1, which catabolizes active vitamin D analogs, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[5][6][7][8]
-
Changes in Co-regulatory Proteins: Alterations in the balance of VDR co-activators (e.g., SRCs) and co-repressors (e.g., Hairless (Hr)) can modulate the transcriptional activity of the VDR.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent cell culture conditions (passage number, confluency). | Standardize cell culture protocols. Use cells within a defined passage number range. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Psoriatic induction is not uniform. | Ensure homogenous mixing and application of the cytokine cocktail. Check for and address any gradients in temperature or CO2 within the incubator. | |
| No significant difference between this compound-treated and vehicle-treated psoriatic cells | This compound has degraded. | Prepare fresh this compound solutions for each experiment. Store stock solutions as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. |
| The experimental endpoint is not sensitive enough. | Analyze multiple markers of proliferation (e.g., Ki67, PCNA), differentiation (e.g., KRT10, Involucrin), and inflammation (e.g., IL-6, IL-8 mRNA levels) to get a comprehensive picture of the cellular response. | |
| Unexpected cell death at therapeutic concentrations of this compound | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
| Cells are overly sensitive due to stress from the psoriatic induction. | Allow cells to recover for a short period after psoriatic induction before adding this compound. Optimize the concentration of the inducing cytokines to minimize cytotoxicity. |
Quantitative Data Summary
Table 1: Effect of this compound on Keratinocyte Proliferation and Differentiation
| Cell Type | Treatment | Proliferation Marker (Ki67) (% positive cells) | Differentiation Marker (Keratin 10) (relative expression) | Reference |
| Psoriatic patient biopsies | Placebo | ~25% | Low | [5] |
| Psoriatic patient biopsies | This compound (2 months) | Significantly reduced vs. placebo | Increased towards normal skin levels | [5] |
| Human keratinocytes (tape-stripped) | Placebo | Peak at 38h post-injury | - | [4] |
| Human keratinocytes (tape-stripped) | This compound | Peak delayed to 50h post-injury | No significant difference vs. placebo | [4] |
Table 2: In Vitro Psoriasis Model Induction and this compound Efficacy
| Cell Line | Induction Stimulus (Concentration) | Psoriatic Marker (Fold Change vs. Control) | This compound Treatment (Concentration) | Effect on Psoriatic Marker | Reference |
| HaCaT | IFN-γ (250 U/ml) | KRT17 mRNA increased | Calcipotriol (10⁻⁷ M) | 58.10% suppression of KRT17 expression | [10] |
| HaCaT | IFN-γ (250 U/ml) | KRT17 mRNA increased | Calcipotriol (10⁻⁵ M) | 70.68% suppression of KRT17 expression | [10] |
| HaCaT | LPS | Proliferation increased | Calcipotriol (dose-dependent) | Inhibition of proliferation | [11] |
| NHEK | IL-22 | S100A7 mRNA increased | Calcitriol | Significant downregulation of S100A7 | [12] |
Experimental Protocols
Protocol 1: Induction of an In Vitro Psoriasis-like Keratinocyte Model
This protocol describes the induction of a psoriasis-like phenotype in human keratinocytes (e.g., HaCaT cell line or Normal Human Epidermal Keratinocytes - NHEKs) using a pro-inflammatory cytokine cocktail.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT, RRID:CVCL_0038) or primary NHEKs.[13]
-
Keratinocyte growth medium (e.g., DMEM for HaCaT, specific keratinocyte serum-free medium for NHEKs).
-
Recombinant human cytokines: TNF-α, IL-17A, IL-22, IL-1α, Oncostatin M (OSM).
-
Phosphate-buffered saline (PBS).
-
6-well cell culture plates.
Procedure:
-
Seed keratinocytes in 6-well plates at a density that allows them to reach 60-80% confluency on the day of stimulation.
-
Once the desired confluency is reached, replace the growth medium with fresh medium containing the cytokine cocktail. A commonly used combination, referred to as M5 or 5MIX, is:
-
TNF-α (10 ng/mL)
-
IL-17A (10 ng/mL)
-
IL-22 (10 ng/mL)
-
IL-1α (10 ng/mL)
-
Oncostatin M (OSM) (10 ng/mL)
-
-
Incubate the cells with the cytokine cocktail for 24-48 hours.
-
After incubation, the cells are ready for analysis or for treatment with this compound. Successful induction can be verified by assessing the upregulation of psoriasis-associated markers such as KRT16, S100A7, and pro-inflammatory cytokines like IL-6 and IL-8 via qPCR or Western blot.
Protocol 2: Generation and Assessment of this compound-Resistant Keratinocytes
This protocol provides a general framework for inducing this compound resistance in a psoriatic keratinocyte model. The exact concentrations and duration will need to be optimized for your specific experimental setup.
Materials:
-
Parental psoriatic keratinocyte model (from Protocol 1).
-
This compound.
-
Cell culture medium and plates.
-
Reagents for cell viability/proliferation assay (e.g., MTT, Ki67 antibody).
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response curve with this compound on the parental psoriatic keratinocyte model to determine the half-maximal inhibitory concentration (IC50) for proliferation.
-
Induce Resistance:
-
Continuously culture the psoriatic keratinocytes in the presence of this compound, starting at a low concentration (e.g., IC10-IC20).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
This process of dose escalation can take several weeks to months.
-
-
Confirm Resistance:
-
At various stages during the resistance induction process, perform a this compound dose-response assay on the treated cells and compare the IC50 value to that of the parental cells. A significant rightward shift in the dose-response curve and an increased IC50 value indicate the development of resistance.
-
-
Characterize Resistant Cells: Once a resistant cell line is established, it can be used for further experiments to investigate the underlying molecular mechanisms. This can include analyzing the expression and phosphorylation status of VDR and RXRα, measuring CYP24A1 expression and activity, and assessing downstream signaling pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in keratinocytes.
Caption: Potential mechanisms of acquired this compound resistance.
Caption: Experimental workflow for inducing and assessing this compound resistance.
References
- 1. Ultraviolet B suppresses vitamin D receptor gene expression in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D resistance in RAS-transformed keratinocytes: mechanism and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. CYP24A1 is overexpressed in keloid keratinocytes and its inhibition alters profibrotic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP24A1 Expression Inversely Correlates with Melanoma Progression: Clinic-Pathological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory mechanisms and pathological implications of CYP24A1 in Vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP24A1 is overexpressed in keloid keratinocytes and its inhibition alters profibrotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcipotriol inhibits the proliferation of psoriasis HaCaT cells by activating the ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line HaCaT (CVCL_0038) [cellosaurus.org]
Technical Support Center: Tacalcitol Dosage Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Tacalcitol dosage to enhance therapeutic efficacy while minimizing skin irritation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in treating psoriasis, and how does it relate to skin irritation?
A1: this compound is a synthetic vitamin D3 analog.[1][2][3] Its therapeutic effect stems from its ability to bind to the vitamin D receptor (VDR) in skin cells (keratinocytes).[4][5] This action inhibits the excessive growth and proliferation of these cells and promotes their normal differentiation, which helps to reduce the scaling and inflammation characteristic of psoriasis.[6][7][8] Skin irritation, a common side effect, can manifest as redness, itching, or a burning sensation.[1][9] This reaction is often a direct local effect of the compound or the formulation's vehicle on the skin.[10] While the exact mechanism of irritation is complex, it may be linked to the rapid changes in cellular activity and the release of inflammatory mediators.
Q2: What are the critical factors to consider when designing a dose-finding study for a new this compound formulation?
A2: A successful dose-finding study should aim to identify a "therapeutic window" that maximizes efficacy and minimizes adverse events. Key considerations include:
-
Starting Dose: Begin with a low concentration and gradually escalate the dose in different subject cohorts.
-
Application Frequency: Evaluate once-daily versus twice-daily application. This compound is often effective with a once-daily regimen, preferably at bedtime.[4][7]
-
Vehicle Formulation: The ointment, cream, or lotion base can significantly impact both drug delivery and irritation potential. Some excipients, like propylene glycol, may cause skin irritation.[1]
-
Endpoint Assessment: Use standardized scoring systems for both efficacy (e.g., Psoriasis Area and Severity Index - PASI) and irritation (e.g., visual analog scales for burning/itching, objective erythema scores).
-
Washout Period: Ensure subjects have an adequate washout period from previous topical treatments to avoid confounding results.
Q3: Can co-administration with other topical agents help mitigate this compound-induced skin irritation?
A3: Yes, combination therapy is a common strategy. Using this compound alongside a medium-potency topical corticosteroid can increase efficacy and decrease skin irritation.[3] Additionally, applying a gentle, fragrance-free moisturizer can help maintain skin hydration and reduce dryness, another potential side effect.[9] If a moisturizer is used, it should be applied first, allowing it to fully absorb before applying this compound.[7]
Q4: Are there specific patient populations or skin areas that are more susceptible to irritation?
A4: Yes. Skin on the face and intertriginous areas (skin folds) is thinner and generally more sensitive, which can lead to a higher incidence of irritation.[6][7] While this compound has been reported to have good tolerability on sensitive areas, caution is advised.[6] Patients with a history of sensitive skin or atopic dermatitis may also be more prone to irritation. Maximal Usage Trials (MUsT) are often conducted in patients with moderate to severe disease, as their compromised skin barrier may affect drug absorption and tolerance.[11][12]
Q5: What are the regulatory expectations for assessing the safety and irritation potential of a new topical this compound product?
A5: Regulatory agencies like the EMA and FDA require rigorous safety and toxicology testing.[13][14] This includes preclinical assessments using validated in vitro models, such as Reconstructed Human Epidermis (RHE) tests (OECD TG 439), to evaluate irritation potential without animal testing.[13][15] For clinical evaluation, a Maximal Usage Trial (MUsT) is often required.[11][12] This type of trial is designed to assess systemic absorption and local safety under conditions of maximum use (e.g., highest proposed strength, large surface area, prolonged duration) in the target patient population.[11][12]
Troubleshooting Guide
Issue: Subjects report a high incidence of burning, itching, or erythema shortly after application.
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration | 1. Reduce the this compound concentration in the formulation.2. Decrease the application frequency (e.g., from once daily to every other day) to allow the skin to acclimatize.[9] |
| Formulation Vehicle | 1. Investigate individual excipients for known irritation potential (e.g., propylene glycol, certain preservatives).[1]2. Test alternative vehicles (e.g., cream vs. ointment) that may be better tolerated.3. Ensure the pH of the formulation is compatible with the skin. |
| Application Technique | 1. Instruct users to apply a thin layer sparingly to the affected areas.[4][7]2. Ensure users wash their hands thoroughly after application to prevent accidental spread to sensitive areas like the eyes.[7][16]3. Advise against covering the treated area with occlusive bandages unless specified in the protocol, as this can increase absorption and side effects.[16] |
| Underlying Skin Sensitivity | 1. Consider a pre-treatment phase with a gentle moisturizer to improve skin barrier function.[9]2. For persistent, mild irritation, evaluate the addition of a low-potency corticosteroid to the treatment regimen.[3] |
Quantitative Data Summary
The following tables represent hypothetical data from a 12-week, double-blind, randomized controlled trial designed to assess the dose-response relationship of a new this compound ointment.
Table 1: Efficacy vs. Irritation at Week 12
| This compound Concentration (µg/g) | Mean PASI 75 Response Rate (%) | Mean Irritation Score* (0-3 Scale) |
| Vehicle (Placebo) | 8% | 0.2 |
| 2 µg/g | 45% | 0.5 |
| 4 µg/g (Standard Dose) | 62% | 0.8 |
| 8 µg/g | 65% | 1.9 |
*Irritation Score based on a 4-point scale (0=None, 1=Mild, 2=Moderate, 3=Severe) assessing erythema, burning, and itching.
Table 2: Incidence of Local Adverse Events
| Adverse Event | Vehicle (n=100) | 2 µg/g (n=100) | 4 µg/g (n=100) | 8 µg/g (n=100) |
| Skin Irritation | 5% | 10% | 14% | 28% |
| Itching | 4% | 12% | 15% | 31% |
| Skin Redness | 6% | 11% | 16% | 35% |
| Dry Skin | 8% | 7% | 9% | 12% |
| Discontinuation due to AE | 1% | 2% | 3% | 11% |
Visualizations
Signaling Pathway and Irritation Mechanism
Caption: this compound signaling pathway in keratinocytes.
Experimental Workflow for Dose Optimization
Caption: Workflow for a dose-escalation clinical trial.
Troubleshooting Logic for Reported Irritation
Caption: Decision-making flowchart for managing irritation.
Experimental Protocols
Protocol: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RHE) Model
This protocol is based on the principles of OECD Test Guideline 439 for identifying irritant potential of topical formulations.
1. Objective: To assess the potential of different this compound formulations to cause skin irritation by measuring their cytotoxic effect on a 3D RHE model.
2. Materials:
-
RHE tissue kits (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the tissue manufacturer
-
Test formulations (e.g., this compound 2, 4, 8 µg/g in ointment base)
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS)
-
Negative Control: Phosphate-Buffered Saline (PBS)
-
MTT Reagent (1 mg/mL in PBS)
-
Isopropanol or Acidic Isopropanol
-
Multi-well plate reader (570 nm)
3. Methodology:
-
Tissue Preparation: Upon receipt, place the RHE tissue inserts into 6-well plates containing pre-warmed assay medium. Equilibrate in a humidified incubator (37°C, 5% CO₂) for at least 1 hour.
-
Test Substance Application:
-
Carefully remove the medium from the top of the tissue.
-
Apply 25 µL of the liquid test formulation or 25 mg of the solid/semi-solid formulation directly onto the tissue surface, spreading it evenly.
-
Apply controls in the same manner to triplicate tissues.
-
-
Exposure and Incubation: Expose the tissues to the test substances for a defined period (e.g., 60 minutes) at 37°C.
-
Washing: After exposure, thoroughly wash the tissues with PBS to remove all residual test material. This typically involves multiple rinses and gentle swirling.
-
MTT Assay:
-
Transfer the washed tissues to a 24-well plate containing 300 µL of MTT solution.
-
Incubate for 3 hours at 37°C. During this time, viable cells will convert the yellow MTT into a blue formazan precipitate.
-
-
Formazan Extraction:
-
Remove tissues from the MTT solution and blot dry.
-
Place each tissue in a new well containing 2 mL of isopropanol to extract the formazan.
-
Seal the plate and shake for at least 2 hours at room temperature to ensure complete extraction.
-
-
Data Analysis:
-
Transfer 200 µL of the formazan extract from each well to a 96-well plate.
-
Measure the optical density (OD) at 570 nm.
-
Calculate the percentage of cell viability for each formulation relative to the negative control: % Viability = (Mean OD of Test Substance / Mean OD of Negative Control) x 100
-
Interpretation: If the mean tissue viability is ≤ 50%, the formulation is classified as an irritant (UN GHS Category 2).
-
Protocol: Maximal Usage Trial (MUsT) for Topical this compound
This protocol outlines a clinical trial design to evaluate systemic exposure and local tolerability under conditions of maximal use.[11][12]
1. Objective: To determine the systemic pharmacokinetic (PK) profile and assess the local and systemic safety of a this compound formulation when applied to a large body surface area in patients with moderate-to-severe psoriasis.
2. Study Design:
-
Open-label, single-group, multi-center study.
-
Population: 20-30 adult subjects with chronic plaque psoriasis affecting 20-30% of their Body Surface Area (BSA).
-
Treatment: Application of the highest intended strength of this compound ointment (e.g., 8 µg/g) once daily for 28 consecutive days.
3. Methodology:
-
Screening Phase (Day -14 to -1): Confirm diagnosis, disease severity (PASI and BSA), and general health. Obtain baseline laboratory values, including serum calcium.
-
Treatment Phase (Day 1 to 28):
-
Subjects apply a pre-weighed amount of the ointment to all psoriatic lesions once daily.
-
Local Tolerance Assessment: Investigator and subject will assess local skin reactions (erythema, itching, burning, dryness) at baseline and on Days 7, 14, 21, and 28 using a standardized scale.
-
Systemic Safety Monitoring: Monitor for adverse events throughout the study. Collect blood and urine samples for standard clinical chemistry and hematology, with a focus on serum calcium and phosphate levels.
-
-
Pharmacokinetic (PK) Sampling:
-
Collect serial blood samples at pre-defined time points on Day 1 and Day 28 (e.g., pre-dose, and 1, 2, 4, 8, 12, 24 hours post-dose) to determine the PK profile (Cmax, Tmax, AUC).
-
A sensitive and validated bioanalytical method is required due to the expected low systemic absorption.[12]
-
-
Follow-up (Day 42): Final safety assessment.
4. Endpoints:
-
Primary PK Endpoints: AUC and Cmax of this compound.
-
Safety Endpoints: Incidence and severity of local skin irritation, incidence of systemic adverse events, and changes in laboratory parameters, particularly serum calcium.
-
Efficacy Endpoints (Secondary): Change in PASI score and Investigator's Global Assessment (IGA) from baseline.
References
- 1. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mims.com [mims.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. karger.com [karger.com]
- 7. patient.info [patient.info]
- 8. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound Hydrate? [synapse.patsnap.com]
- 10. This compound ointment in the treatment of psoriasis vulgaris: a multicentre, placebo-controlled, double-blind study on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Usage Trial: An Overview of the Design of Systemic Bioavailability Trial for Topical Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. allucent.com [allucent.com]
- 13. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role Of Clinical Trials In Topical Pharmaceutical Product Development: How To Ensure Safety And Efficacy - Dow Development Labs [dowdevelopmentlabs.com]
- 15. criver.com [criver.com]
- 16. 1mg.com [1mg.com]
Technical Support Center: Stability and Degradation of Tacalcitol Under UV Light
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Tacalcitol when exposed to ultraviolet (UV) light. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when exposed to UV light?
A1: While specific quantitative data for this compound is limited in publicly available literature, studies on analogous vitamin D3 compounds, such as Calcitriol, demonstrate significant degradation upon UV exposure. For instance, research has shown that over 90% of Calcitriol ointment degrades after exposure to UVA, broadband UVB, and narrowband UVB radiation.[1][2] Given the structural similarities, this compound is also expected to be highly susceptible to photodegradation.
Q2: What are the expected degradation products of this compound under UV irradiation?
A2: The photodegradation of vitamin D analogs typically involves isomerization of the triene system. Upon UV exposure, this compound is expected to form photoisomers such as pre-Tacalcitol, tachysterol, and lumisterol. For a similar vitamin D analog, Calcipotriol, pre-calcipotriol has been identified as a degradation product under UVA radiation.[3] The degradation of Calcipotriol has also been shown to primarily affect the side chain, leading to isomerization and the formation of diastereomers.
Q3: What are the key factors that can influence the rate of this compound photodegradation in my experiments?
A3: Several factors can significantly impact the photodegradation rate of this compound:
-
Wavelength and Intensity of UV Light: The energy and intensity of the UV source will directly affect the rate of degradation. Shorter wavelengths generally carry more energy and can lead to faster degradation.[4]
-
Solvent/Vehicle: The formulation or solvent in which this compound is dissolved can influence its stability. Some excipients may offer a protective effect, while others might promote degradation.[3]
-
Presence of Photosensitizers: Other components in the formulation could act as photosensitizers, absorbing light energy and transferring it to this compound, thereby accelerating its degradation.[4]
-
Oxygen Concentration: The presence of oxygen can lead to photo-oxidation, introducing different degradation pathways and products.
-
Temperature: While photodegradation is primarily driven by light, elevated temperatures in the experimental setup can contribute to thermal degradation pathways.[4]
-
Sample Presentation: The way the sample is presented to the light source, including the container type, sample thickness, and uniformity of exposure, can affect the results.[5]
Q4: Are there any standardized guidelines for conducting photostability studies on compounds like this compound?
A4: Yes, the International Council for Harmonisation (ICH) has established guideline Q1B, which provides a framework for photostability testing of new drug substances and products.[5][6][7] This guideline outlines recommendations for light sources, exposure levels, sample presentation, and the overall approach to testing. It suggests a systematic approach, starting with the drug substance and progressing to the finished product in its packaging.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation results between replicate experiments. | 1. Non-uniform UV exposure across samples.2. Temperature fluctuations in the photostability chamber.3. Inconsistent sample preparation (e.g., concentration, solvent).4. Degradation of control samples. | 1. Ensure samples are positioned to receive uniform irradiation. Consider using a carousel or rotating sample holder.2. Monitor and control the temperature within the chamber. Use a dark control stored under the same temperature conditions.[4]3. Follow a strict, validated protocol for sample preparation.4. Protect control samples from all light sources by wrapping them in aluminum foil and placing them alongside the exposed samples.[4] |
| Unexpected peaks in the chromatogram of the degraded sample. | 1. Formation of unknown degradation products.2. Interaction with the solvent or container under UV light.3. Contamination of the sample or solvent. | 1. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.2. Run a blank (solvent only) under the same UV conditions to check for solvent degradation or leaching from the container.3. Ensure the use of high-purity solvents and clean sample containers. |
| No degradation observed, even after prolonged UV exposure. | 1. The compound is genuinely photostable under the tested conditions.2. Insufficient UV light intensity or duration.3. The analytical method is not stability-indicating (i.e., it cannot distinguish the parent drug from its degradation products).4. The sample packaging is blocking the UV light. | 1. Consider conducting forced degradation studies under more extreme conditions to confirm photostability.[5][6]2. Calibrate the light source and ensure it meets the ICH Q1B guidelines for exposure levels (not less than 1.2 million lux hours for overall illumination and 200 watt-hours/square meter for near UV).[6][7]3. Validate the analytical method to ensure it can separate and quantify the active ingredient in the presence of its degradation products.4. Expose the drug substance directly or in a UV-transparent container (e.g., quartz).[5][6] |
| High variability in the quantification of this compound. | 1. Adsorption of this compound to the sample container.2. Incomplete extraction from the formulation (e.g., ointment).3. Degradation during sample preparation and analysis. | 1. Use silanized glassware or low-adsorption vials.2. Develop and validate a robust extraction method for the specific formulation.3. Minimize the exposure of samples to light and heat during preparation and analysis. Use amber vials and work under low-light conditions if necessary. |
Quantitative Data Summary
Due to the limited availability of specific photostability data for this compound, the following table summarizes the findings for the closely related vitamin D3 analog, Calcitriol. This data can be used as a reference point for designing and interpreting experiments with this compound.
| Compound | Formulation | UV Source | UV Dose | Degradation (%) | Reference |
| Calcitriol | 3 µg/g ointment | Ultraviolet A (UVA) | 10 J/cm² | > 90% | [1][2] |
| Calcitriol | 3 µg/g ointment | Broadband Ultraviolet B (BB-UVB) | 100 mJ/cm² | > 90% | [1][2] |
| Calcitriol | 3 µg/g ointment | Narrowband Ultraviolet B (NB-UVB) | 3.0 J/cm² | > 90% | [1][2] |
Experimental Protocols
Protocol: Photostability Testing of this compound in Solution (Adapted from ICH Q1B Guidelines)
This protocol describes a general procedure for assessing the photostability of this compound in solution, adhering to the principles of the ICH Q1B guideline.
1. Materials and Equipment:
-
This compound reference standard
-
High-purity solvent (e.g., methanol, ethanol, or a solvent relevant to the formulation)
-
Quartz cuvettes or other UV-transparent containers
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or LC-MS)
-
Aluminum foil
2. Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 10-20 µg/mL).
-
Transfer the solution to quartz cuvettes or other appropriate transparent containers.
-
Prepare a "dark control" sample by wrapping a container with the same solution in aluminum foil to protect it completely from light.
-
-
Exposure:
-
Place the samples and the dark control in the photostability chamber.
-
Position the samples to ensure direct and uniform exposure to the light source.[5][6]
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV radiation.[6][7] Monitor the light exposure using a calibrated radiometer/lux meter.
-
-
Sample Analysis:
-
At predetermined time points (and at the end of the exposure), withdraw aliquots from the exposed samples and the dark control.
-
Analyze the samples immediately using a validated, stability-indicating HPLC method to determine the concentration of this compound.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Compare the results of the exposed samples to the dark control to differentiate between photodegradation and thermal degradation.
-
Characterize any significant degradation products using techniques like LC-MS/MS if possible.
-
Visualizations
Caption: Proposed photodegradation pathway of this compound under UV light.
Caption: Workflow for this compound photostability testing.
References
Technical Support Center: Managing Local Side Effects of Tacalcitol in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the management of local side effects associated with Tacalcitol in a clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common local side effects observed with topical this compound application in clinical studies?
A1: The most frequently reported local side effects are generally mild and transient skin reactions at the site of application. These include skin irritation, redness (erythema), itching (pruritus), and a burning sensation.[1][2][3][4][5] In some long-term studies, skin irritation has been noted in a small percentage of patients, with one study observing it in 17.5% of participants, while another reported discontinuation due to skin irritation in 5.9% of patients.[3][4][6]
Q2: What is the typical onset and duration of these local side effects?
A2: Local side effects such as skin irritation often occur at the beginning of treatment and tend to decrease as the skin adapts to the medication.[4][6] Most of these reactions are mild and resolve on their own without the need for treatment discontinuation.[3]
Q3: Are there any strategies to minimize the occurrence of local side effects during our study?
A3: Yes, several strategies can be employed. Ensuring proper application technique, such as applying a thin layer to the affected area, can be beneficial. It is also important to consider the vehicle formulation, as some excipients may contribute to irritation.[7][8] In cases of persistent irritation, co-treatment with a topical corticosteroid may be considered, as they can help reduce inflammation.[9]
Q4: How does the incidence of local side effects with this compound compare to other topical vitamin D analogs like Calcipotriol?
A4: Some comparative studies suggest that this compound may be better tolerated than Calcipotriol. One systematic review indicated that Calcipotriol caused significantly more skin irritation than potent topical corticosteroids and that the combination of Calcipotriol with a corticosteroid was better tolerated than Calcipotriol monotherapy.[10] Another study comparing once-daily this compound with twice-daily Calcipotriol found both to be effective, though Calcipotriol was slightly more effective but with a trend towards a higher incidence of facial irritation.[5][11]
Troubleshooting Guide
Issue 1: Unexpectedly High Incidence of Skin Irritation in the Treatment Arm
Possible Causes:
-
Vehicle-Induced Irritation: The vehicle (e.g., ointment or cream base) itself may be causing irritation, independent of the active ingredient, this compound.[7]
-
Incorrect Application: Participants may be applying too much of the product or applying it to unaffected, more sensitive skin areas.
-
Underlying Skin Sensitivity: The study population may have a higher baseline sensitivity to topical treatments.
Troubleshooting Steps:
-
Evaluate Vehicle Control: Assess the incidence and severity of skin irritation in the vehicle-only control group. If irritation rates are comparable to the this compound group, the vehicle is a likely contributor.
-
Review Application Instructions: Re-educate study participants on the correct application procedure, emphasizing the use of a thin layer applied only to the targeted lesions.
-
Assess Baseline Skin Condition: Analyze baseline data to determine if there is a correlation between pre-existing skin conditions (other than the one being treated) and the incidence of irritation.
-
Consider Formulation Optimization: If vehicle-induced irritation is suspected, it may be necessary to reformulate the vehicle with less irritating excipients for future studies.[12][13]
Issue 2: Difficulty in Differentiating Between Local Irritation and Worsening of the Underlying Condition
Possible Causes:
-
Overlapping Symptoms: The symptoms of local irritation (redness, itching) can be very similar to the symptoms of the inflammatory skin condition being studied (e.g., psoriasis).
-
Allergic Contact Dermatitis: In rare cases, a true allergic contact dermatitis to this compound or an excipient in the formulation may develop.
Troubleshooting Steps:
-
Detailed Clinical Assessment: Conduct a thorough clinical examination to look for signs that may help differentiate, such as the reaction extending beyond the application area (suggestive of an allergy) or a different morphology of the lesions.
-
Patch Testing: If an allergic reaction is suspected, perform patch testing with both this compound and the individual vehicle components to identify the causative agent.[14][15][16][17]
-
Dechallenge and Rechallenge: Under careful medical supervision, temporarily discontinuing the treatment (dechallenge) and observing for improvement can be informative. If the reaction subsides and reappears upon re-application (rechallenge), it is more likely to be treatment-related.
-
Biopsy: In ambiguous cases, a skin biopsy can help differentiate between an irritant reaction, an allergic reaction, and the underlying disease process.
Data Presentation
Table 1: Incidence of Local Adverse Events with this compound in Clinical Trials
| Clinical Study | This compound Concentration | Duration of Study | Number of Patients | Most Common Local Adverse Events | Incidence Rate (%) |
| Long-term safety and efficacy of high-concentration (20 microg/g) this compound ointment in psoriasis vulgaris | 20 µg/g | 54 weeks | 154 (safety analysis) | Local adverse drug reactions | 25 local adverse drug reactions were observed in 16 of the 154 subjects (10.4%).[1][18] |
| This compound Ointment for Long-Term Control of Chronic Plaque Psoriasis in Dermatological Practice | 4 µg/g | 6 months | 157 | Skin irritation, Itching | Transient skin irritation (redness, burning, or scaling) occurred in 26 patients (17.5%). Itching was noted in 18 patients (12.1%).[3] |
| Long-term efficacy and safety of this compound ointment in patients with chronic plaque psoriasis | 4 µg/g | 18 months | 304 | Skin irritation | Discontinuation of treatment as a result of skin irritation was seen in 5.9% of patients.[4][6] |
| High-concentration (20 mug/g) this compound ointment therapy on refractory psoriasis vulgaris | 20 µg/g | 12 weeks | 80 (safety analysis) | Irritation, Itching, Redness | Five local adverse reactions (2 events of irritation, 2 events of itching, and 1 event of redness) were observed in 3 of the 80 patients (3.75%).[19] |
| This compound in the treatment of psoriasis vulgaris: the Spanish experience | 4 µg/g | 2 months | 556 | Adverse events | Adverse events were uncommon, reported in 1.0% of patients at the first follow-up and 0.6% at the second follow-up.[20] |
| Adverse events due to psoriasis treatment (Italian multicenter study) | Not specified | Not specified | 63 | Itching | Two cases of itching on the site of application were observed (3%).[9] |
Experimental Protocols
In Vivo Assessment of Skin Irritation: Patch Testing
This protocol provides a standardized method for assessing the skin irritation potential of a topical formulation in human subjects.
1. Subject Selection:
-
Enroll healthy volunteers with no history of skin diseases that might interfere with the study.
-
Ensure participants have not used any topical corticosteroids or other immunosuppressive drugs on the test area for at least one week prior to the study.[15]
-
Obtain informed consent from all participants.[14]
2. Test Material Application:
-
Apply a standardized amount of the test material (e.g., this compound formulation) and a negative control (e.g., the vehicle base or petrolatum) to separate, marked areas on the upper back using Finn Chambers® or a similar occlusive patch system.[16]
-
The patches are left in place for 48 hours.[15]
3. Evaluation:
-
After 48 hours, the patches are removed, and the sites are marked.[15]
-
Initial readings are taken approximately 30-60 minutes after patch removal to allow any immediate pressure effects to subside.[16]
-
A second reading is performed at 72 or 96 hours after the initial application.[21]
-
Skin reactions are scored using a standardized scale for erythema, edema, and other signs of irritation. A common scoring system is the Draize scale or a similar validated scale.
4. Interpretation:
-
The severity and incidence of reactions to the test material are compared to the negative control.
-
A statistically significant increase in irritation scores for the test material compared to the control indicates a potential for skin irritation.
In Vitro Assessment of Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[22][23][24][25][26][27]
1. Test System:
-
Utilize commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™, SkinEthic™).[23][28] These models consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[22][25]
2. Test Procedure:
-
A small amount of the test chemical (e.g., this compound or its vehicle) is applied topically to the surface of the RhE tissue.[25][26]
-
The tissues are incubated for a defined period (e.g., 60 minutes).[29]
-
After incubation, the test chemical is removed by washing.
-
The tissues are then transferred to fresh medium and incubated for a further period (e.g., 42 hours).
3. Viability Assessment:
-
Cell viability is determined using the MTT assay.[23][26][29] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[29]
-
The amount of formazan produced is measured spectrophotometrically, which is directly proportional to the number of viable cells.
4. Data Interpretation:
-
The viability of the test-material-treated tissues is expressed as a percentage of the negative control-treated tissues.
-
According to UN GHS criteria, a test material is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[23][26]
Mandatory Visualizations
Caption: this compound's mechanism of action and potential pathway to local irritation.
Caption: Experimental workflows for in vivo and in vitro skin irritation testing.
Caption: A logical workflow for troubleshooting high skin irritation in clinical studies.
References
- 1. Long-term safety and efficacy of high-concentration (20 microg/g) this compound ointment in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. Long-term efficacy and safety of this compound ointment in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. pharmtech.com [pharmtech.com]
- 9. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]
- 10. Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Once daily treatment of psoriasis with this compound compared with twice daily treatment with calcipotriol. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. cutaneousallergy.org [cutaneousallergy.org]
- 15. stanfordhealthcare.org [stanfordhealthcare.org]
- 16. Patch testing in cutaneous adverse drug reactions: Methodology, interpretation, and clinical relevance - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 17. ctpa.org.uk [ctpa.org.uk]
- 18. researchgate.net [researchgate.net]
- 19. High-concentration (20 mug/g) this compound ointment therapy on refractory psoriasis vulgaris with low response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound in the treatment of psoriasis vulgaris: the Spanish experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bdng.org.uk [bdng.org.uk]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. iivs.org [iivs.org]
- 24. In Vitro Skin Irritation RHE Test Method | Gentronix [gentronix.co.uk]
- 25. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 26. senzagen.com [senzagen.com]
- 27. oecd.org [oecd.org]
- 28. thepsci.eu [thepsci.eu]
- 29. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
Improving the topical delivery and absorption of Tacalcitol
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the topical delivery and absorption of Tacalcitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: General Formulation FAQs
Q1: What is this compound and what is its primary mechanism of action in treating psoriasis?
This compound (1,24-dihydroxyvitamin D3) is a synthetic vitamin D3 analog used in the topical treatment of psoriasis.[1] Its primary mechanism involves binding to Vitamin D receptors (VDR) on keratinocytes, the main cells in the epidermis.[1][2] This interaction helps to normalize cell growth and development by reducing the excessive cell turnover characteristic of psoriasis and promoting normal cell differentiation.[3][4][5] this compound also appears to modulate inflammatory and immunological mediators in the skin.[5]
Q2: What are the main challenges in the topical delivery of this compound?
The primary challenge in topical drug delivery is overcoming the skin's barrier function, mainly the stratum corneum (SC).[6][7] Like many active pharmaceutical ingredients (APIs), this compound's effective delivery is hampered by its physicochemical properties and the complexity of the formulation itself.[8] Key challenges include:
-
Low Skin Permeability: The highly organized structure of the SC limits the penetration of many molecules.[9]
-
Drug Lipophilicity: While beneficial for interacting with lipid bilayers, high lipophilicity can sometimes lead to the drug remaining in the upper layers of the skin without reaching the target cells in the viable epidermis.
-
Formulation Stability: this compound can be degraded by factors such as UV light, and the overall formulation must remain stable to ensure consistent drug delivery.[10]
Q3: My standard this compound ointment formulation shows limited efficacy in skin permeation studies. What are the initial steps to troubleshoot this?
If a standard ointment shows poor permeation, consider the following:
-
Vehicle Composition: The excipients in the ointment base significantly impact drug release. Analyze the solubility and partitioning of this compound in your current vehicle. Simple adjustments to the oil/water phase ratio or the inclusion of different excipients can alter release characteristics.[8]
-
Inclusion of Penetration Enhancers: Chemical permeation enhancers (CPEs) can reversibly disrupt the stratum corneum, improving drug flux.[7] Consider incorporating well-characterized enhancers like propylene glycol or ethanol.[11]
-
Advanced Formulations: If simple modifications are insufficient, transitioning to an advanced delivery system like nanoemulsions, ethosomes, or microneedles may be necessary to significantly boost delivery.[12][13][14]
Section 2: Troubleshooting Advanced Delivery Systems
This section provides specific guidance on common issues encountered when developing advanced this compound formulations.
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically under 200 nm, which can enhance the bioavailability of lipophilic drugs like this compound.[15][16]
FAQs & Troubleshooting:
-
Q: My nanoemulsion has a large and inconsistent globule size. How can I optimize it?
-
High-Energy Emulsification: The intensity and duration of the energy input (e.g., ultrasonication or high-pressure homogenization) are critical.[12] Experiment with varying processing times and power settings.
-
Surfactant/Co-surfactant (Smix) Ratio: The ratio of surfactant to co-surfactant is crucial for reducing interfacial tension.[16] Create a pseudo-ternary phase diagram to identify the optimal ratio that results in the largest nanoemulsion region.
-
Component Selection: Ensure this compound has high solubility in the chosen oil phase. The surfactant should have an appropriate Hydrophile-Lipophile Balance (HLB) value for the oil being used.
-
-
Q: My nanoemulsion appears stable initially but shows signs of creaming or phase separation after a week. How can I improve its stability?
-
Optimize Globule Size: Smaller droplets (ideally <100 nm) and a low Polydispersity Index (PDI) (ideally <0.2) lead to greater kinetic stability.[16] Revisit your emulsification process.
-
Zeta Potential: For oil-in-water nanoemulsions, a higher negative or positive zeta potential (e.g., > |30| mV) can prevent droplet coalescence due to electrostatic repulsion. Consider adding a charged surfactant if your current system is neutral.
-
Gelling Agent: Incorporating the nanoemulsion into a gel matrix (creating an "emulgel") using polymers like Carbopol can increase viscosity and prevent droplet movement, thereby enhancing long-term stability.[17][18]
-
Vesicular Systems (Ethosomes)
Ethosomes are soft, malleable lipid vesicles containing a high concentration of ethanol (10-50%).[11][14] The ethanol enhances their ability to penetrate the deeper layers of the skin compared to conventional liposomes.[19]
FAQs & Troubleshooting:
-
Q: I'm experiencing low encapsulation efficiency (EE%) for this compound in my ethosomal formulation. What are the likely causes?
-
Ethanol Concentration: While ethanol is key to the function of ethosomes, excessively high concentrations (>45-50%) can make the lipid bilayer "leaky," causing the drug to escape.[20] Titrate your ethanol concentration to find a balance between skin penetration and EE%.
-
Lipid Composition: The type and concentration of phospholipid used (e.g., Soy Phosphatidylcholine) are critical. Increasing the lipid concentration can sometimes improve EE%.
-
Preparation Method: Both hot and cold preparation methods can be used.[14] Ensure that during preparation, the temperature does not exceed the phase transition temperature of your chosen lipid, which could lead to drug leakage.
-
-
Q: How can I confirm that my ethosomes are superior to conventional liposomes for this compound delivery?
-
Deformability Test: Ethosomes are significantly more deformable than liposomes. This can be quantified by extruding the vesicle suspension through a series of polycarbonate filters with decreasing pore sizes and measuring the amount of extruded lipid.
-
Comparative In Vitro Permeation: Run a parallel Franz diffusion cell experiment comparing your ethosomal formulation, a conventional liposome formulation (same lipid composition but without ethanol), and a standard ointment.[19] Ethosomes should show a significantly higher flux and skin deposition of this compound.[19]
-
Confocal Microscopy: Use a fluorescently labeled lipid or a fluorescent analog of this compound to visually track the penetration depth of the vesicles into ex vivo skin samples. Ethosomes are expected to reach deeper layers of the epidermis.[21]
-
Microneedles
Microneedles (MNs) are micron-sized needles that create transient micropores in the skin, bypassing the stratum corneum to deliver drugs directly into the viable epidermis or dermis.[9][22]
FAQs & Troubleshooting:
-
Q: My dissolving microneedles are breaking upon insertion into a skin model. How can I improve their mechanical strength?
-
Polymer Composition: The choice and concentration of the polymer matrix (e.g., hyaluronic acid, PVP) are crucial.[13] Increasing the concentration or using a higher molecular weight polymer can improve hardness.
-
Drying Process: Ensure the microneedles are thoroughly dried. Residual moisture can plasticize the polymer, reducing its mechanical strength. A controlled, low-humidity drying environment is recommended.
-
Needle Geometry: The aspect ratio (height-to-base width) and tip sharpness affect the force required for insertion. Sharper tips and a more robust base design can facilitate penetration without fracture.
-
-
Q: Drug loading in my this compound microneedle patch is low and non-uniform. What can I do?
-
Increase Drug Solubility: this compound is poorly water-soluble. Creating a nanocrystal suspension of the drug before incorporating it into the hydrophilic polymer solution can dramatically increase loading capacity and ensure uniformity.[23]
-
Fabrication Method: Use a two-step casting method. First, fill the microneedle molds with the concentrated drug-polymer solution and centrifuge to ensure the tips are completely filled. Then, backfill the substrate with a blank polymer solution.
-
Layered Needles: For delivering multiple drugs or achieving specific release profiles, consider layered microneedles where this compound is loaded into a specific layer of the needle.[13]
-
Section 3: Key Experimental Protocols
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the standard procedure for assessing the permeation of this compound from a topical formulation through an ex vivo skin sample.
Objective: To quantify the rate and extent of this compound permeation through the skin.
Materials:
-
Vertical Franz diffusion cells (with known diffusion area, e.g., ~1 cm²)[24]
-
Human or animal (e.g., rat, porcine) skin, full-thickness or epidermal membrane[25]
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS) pH 7.4 with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Test formulation of this compound
-
HPLC or LC-MS/MS for drug quantification
Methodology:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of appropriate size, carefully removing any subcutaneous fat. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles trapped beneath the skin.[25]
-
Equilibration: Fill the receptor compartment with pre-warmed, degassed receptor solution. Place the cells in the heating block and allow the system to equilibrate to the target temperature (e.g., 32°C for skin surface) for 30 minutes.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.[24]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the cell.[24]
-
Wash the skin surface to recover unabsorbed formulation.
-
Extract the drug retained within the skin tissue (e.g., via solvent extraction or homogenization).
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples (receptor solution, surface wash, skin extract) using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot this against time to determine the steady-state flux (Jss) from the linear portion of the curve.
Protocol: Visualization of Skin Penetration using Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful non-invasive technique to visualize the distribution and penetration depth of fluorescently-labeled formulations within different skin layers.[6][21]
Objective: To qualitatively or semi-quantitatively assess the penetration pathway and depth of a this compound formulation.
Materials:
-
Confocal Laser Scanning Microscope
-
Fluorescent dye (e.g., Nile Red for lipid-based systems, or a fluorescently-tagged version of this compound if available)
-
Ex vivo human or animal skin
-
Test formulation containing the fluorescent marker
-
Cryostat or microtome for sectioning (optional)
-
Mounting medium
Methodology:
-
Formulation Preparation: Incorporate a suitable fluorescent probe into your this compound formulation. Ensure the probe's location is representative of the drug (e.g., Nile Red will partition into the oil phase of a nanoemulsion).
-
Skin Preparation and Dosing: Prepare an ex vivo skin sample as described for the Franz cell experiment. Apply a finite dose of the fluorescently-labeled formulation to the stratum corneum.
-
Incubation: Incubate the dosed skin sample under controlled conditions (e.g., 32°C) for a specific period (e.g., 4, 8, or 12 hours) to allow for penetration.
-
Sample Preparation for Imaging:
-
Gently remove excess formulation from the skin surface with a dry swab.
-
The skin sample can be imaged directly (whole mount) or frozen and sectioned vertically using a cryostat to get a cross-sectional view.[26]
-
Mount the sample on a microscope slide.
-
-
Imaging:
-
Place the slide on the microscope stage.
-
Select the appropriate laser excitation and emission wavelengths for your fluorescent probe.
-
Acquire a series of optical sections (a "z-stack") from the skin surface (stratum corneum) down into the epidermis and dermis.[27] This creates a 3D reconstruction of the formulation's distribution.
-
-
Image Analysis:
-
Analyze the z-stack to determine the maximum penetration depth of the fluorescent signal.
-
Observe the localization of the fluorescence to identify the probable route of penetration (e.g., intercellular, transcellular, or follicular).[21]
-
If comparing formulations, use identical imaging parameters to semi-quantify fluorescence intensity at different depths.
-
Section 4: Data Presentation & Comparison
Table 1: Comparative Data on Advanced this compound Delivery Systems
This table summarizes representative quantitative data for different formulation strategies designed to enhance this compound delivery.
| Delivery System | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Flux (µg/cm²/h) | Key Advantage |
| Conventional Ointment | White Petrolatum, Liquid Paraffin | N/A | N/A | Low (Baseline) | Simple formulation |
| Nanoemulsion | Oil, Water, Surfactant (e.g., Tween 20), Co-surfactant (e.g., PEG-200) | 70 - 150[16] | > 95% | Moderate to High | High drug solubilization & surface area |
| Ethosomes | Phospholipid, Ethanol (20-40%), Water, Propylene Glycol[11][20] | 90 - 300[20] | 85 - 90%[20] | High | Enhanced deformability for deep skin penetration[19] |
| Dissolving Microneedles | Hyaluronic Acid, this compound Nanocrystals | N/A (Needle length ~600 µm) | > 90% | Very High (Bypasses SC) | Direct delivery past the stratum corneum barrier[23] |
Note: Data are representative values compiled from literature on this compound and similar molecules to illustrate expected performance.
Table 2: Quick Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Drug Permeation (All Formulations) | Poor drug release from vehicle; Insufficient disruption of stratum corneum. | Add a permeation enhancer (e.g., propylene glycol); Switch to an advanced delivery system (ethosomes, nanoemulsion). |
| Phase Separation in Nanoemulsion | Sub-optimal Smix ratio; Droplet coalescence; Ostwald ripening. | Optimize Smix ratio using a phase diagram; Reduce globule size and PDI; Increase viscosity with a gelling agent. |
| Low Encapsulation in Ethosomes | Ethanol concentration too high; Insufficient lipid content. | Reduce ethanol concentration to <45%; Increase phospholipid concentration. |
| Microneedle Fracture During Application | Low mechanical strength of polymer matrix; Inadequate drying. | Increase polymer concentration or molecular weight; Ensure complete and controlled drying of the patch. |
| Inconsistent Results in Franz Cell Studies | Air bubbles under skin; Poor skin sample integrity; Loss of sink conditions. | Degas receptor fluid and ensure no bubbles; Visually inspect skin for defects; Add a solubilizer (e.g., Tween 80) to the receptor fluid. |
Section 5: Visualizations of Pathways and Workflows
This compound Signaling Pathway in Keratinocytes
Caption: this compound binds to the VDR, leading to gene regulation that controls keratinocyte proliferation.
Experimental Workflow for Formulation Evaluation
Caption: Logical workflow for developing and testing novel this compound topical formulations.
Mechanisms of Skin Penetration
Caption: Comparison of skin penetration enhancement mechanisms for different delivery systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. patient.info [patient.info]
- 4. 1mg.com [1mg.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. jddtonline.info [jddtonline.info]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. rjpdft.com [rjpdft.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Layered dissolving microneedles as a need-based delivery system to simultaneously alleviate skin and joint lesions in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcsrr.org [ijcsrr.org]
- 15. researchgate.net [researchgate.net]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Calcipotriol delivery into the skin as emulgel for effective permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoemulsion loaded gel for topical co-delivery of clobitasol propionate and calcipotriol in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation and In Vitro Evaluation of Tacrolimus-Loaded Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijistudies.com [ijistudies.com]
- 21. [PDF] Confocal Laser Scanning Microscopy as a Tool for the Investigation of Skin Drug Delivery Systems and Diagnosis of Skin Disorders | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Tacrolimus nanocrystals microneedle patch for plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation | MDPI [mdpi.com]
- 25. rjptonline.org [rjptonline.org]
- 26. Confocal laser scanning microscopy to estimate nanoparticles' human skin penetration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Addressing variability in patient response to topical Tacalcitol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with topical Tacalcitol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic vitamin D3 analog.[1][2][3] Its primary mechanism involves binding to the nuclear Vitamin D Receptor (VDR).[4] This complex then heterodimerizes with the Retinoid X Receptor (RXR), and binds to Vitamin D Response Elements (VDREs) on the DNA. This interaction modulates the transcription of genes involved in keratinocyte proliferation and differentiation, leading to an inhibition of the hyperproliferation characteristic of psoriasis.[5][6][7] Additionally, this compound exhibits immunomodulatory effects, influencing the activity of immune cells in the skin.[6][7]
Q2: What are the key differences between this compound and other Vitamin D3 analogs like Calcipotriol?
A2: While both this compound and Calcipotriol are effective topical treatments for psoriasis and act via the VDR, there are some notable differences. This compound generally requires a once-daily application, whereas Calcipotriol may require twice-daily application.[4][8] Some studies suggest that this compound may be less irritating to the skin than Calcipotriol, particularly in sensitive areas.[8] However, some reports indicate that Calcipotriol might be more potent.[1]
Q3: What is the expected impact of this compound on calcium homeostasis in preclinical and clinical models?
A3: A significant advantage of topical this compound is its minimal effect on systemic calcium homeostasis when used as directed.[4][8] Long-term studies in patients with up to 20% body surface area involvement have shown no clinically relevant changes in serum calcium, parathyroid hormone, or calcitriol levels.[9][10] This is attributed to its low systemic absorption after topical application.[3]
Q4: Can this compound be used in combination with other treatments?
A4: Yes, this compound can be used in combination with other psoriasis treatments. For instance, it has been shown to be effective in extending the remission period between narrow-band UVB (nb-UVB) phototherapy cycles.[11][12] Combining it with corticosteroids can also increase efficacy and reduce skin irritation.[1]
Troubleshooting Guide
Issue 1: High Variability in Efficacy in a Psoriasis Animal Model
-
Question: We are observing significant variability in the reduction of psoriatic plaques in our imiquimod-induced mouse model. What could be the cause?
-
Answer:
-
Inconsistent Application: Ensure the topical formulation is applied uniformly and consistently across all subjects. The thickness and concentration of the applied drug can significantly impact local and systemic effects.[13]
-
Animal Grooming: Mice may groom themselves or each other, removing the topical agent. Consider using protective collars or individual housing to minimize this.
-
Skin Barrier Differences: The thickness and condition of the skin can vary between animals. Ensure that the skin is not broken or overly irritated before application, as this can affect absorption.
-
Metabolism Differences: Bioavailability and metabolism of topical drugs can differ significantly even within the same species.[13]
-
Issue 2: Unexpected Local Skin Irritation in Human Subjects
-
Question: A subset of participants in our Phase I trial are reporting local skin irritation (redness, itching, burning). How can we mitigate this?
-
Answer:
-
Transient Effect: Mild local skin irritation is a known side effect of this compound, often occurring at the beginning of treatment and decreasing over time.[8][9] It has been reported in a small percentage of patients.[3][6][14]
-
Vehicle Formulation: The excipients in the ointment base can sometimes cause irritation. Consider evaluating the vehicle alone as a control to determine if the irritation is compound-related.
-
Application Site: this compound is generally well-tolerated, even on sensitive areas like the face.[14] However, irritation may be more pronounced in intertriginous areas.
-
Discontinuation Rate: In clinical studies, the dropout rate due to treatment-related skin irritation with this compound has been observed to be around 5.9% to 7%.[8][9]
-
Issue 3: Lack of Dose-Response in an in vitro Keratinocyte Proliferation Assay
-
Question: We are not observing a clear dose-dependent inhibition of keratinocyte proliferation in our cell-based assays. What should we check?
-
Answer:
-
Cell Line Viability: Ensure that the concentrations of this compound used are not causing cytotoxicity, which could confound proliferation measurements. Perform a viability assay (e.g., MTT or LDH) in parallel.
-
VDR Expression: Confirm that the keratinocyte cell line used expresses sufficient levels of the Vitamin D Receptor (VDR), as this is essential for this compound's activity.
-
Solubility and Stability: this compound is a lipophilic molecule. Ensure it is fully solubilized in the culture medium and is stable under the experimental conditions (temperature, light exposure).
-
Experimental Duration: The effects of Vitamin D analogs on cell differentiation and proliferation can take time to manifest. Ensure the incubation period is sufficient (e.g., 48-72 hours) to observe a biological response.
-
Quantitative Data Summary
Table 1: Summary of this compound Efficacy in Clinical Trials
| Study Parameter | Trial 1 (18-month study)[10] | Trial 2 (6-month study)[15] | Trial 3 (Placebo-controlled)[14] |
| Treatment | This compound (4 µg/g) Ointment | This compound (4 µg/g) Ointment | This compound (4 µg/g) vs. Placebo |
| Application Frequency | Once Daily | Once Daily | Once Daily |
| Patient Population | 304 patients with chronic plaque psoriasis | 157 patients with chronic plaque psoriasis | 122 patients with psoriasis vulgaris |
| Body Surface Area | 7% - 20% | 7% - 20% | Not specified |
| Median PASI Reduction | From 9.5 to 3.25 at 18 months | 67% mean reduction at 6 months | Significantly greater than placebo from week 2 |
| Body Area Affected | 50% median improvement at 18 months | 33% decline (13.3% to 8.8%) | Not specified |
| Key Adverse Events | No relevant disturbance of calcium homeostasis | Mild and transient local side-effects | Skin irritation in 12.3% of patients |
Experimental Protocols
Protocol 1: Assessing Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
-
Animal Model Induction:
-
Use 8-12 week old BALB/c or similar strain mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 6-8 consecutive days.
-
-
Treatment Application:
-
On day 3 post-induction, begin topical application of the test formulation (this compound ointment) and vehicle control.
-
Apply a specified amount (e.g., 20 mg) of the formulation to the inflamed back skin once daily.
-
-
Efficacy Assessment (Daily):
-
Score the severity of erythema, scaling, and skin thickness on the back skin using a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
-
The cumulative score serves as the Psoriasis Area and Severity Index (PASI) equivalent.
-
Measure ear thickness daily using a digital caliper.
-
-
Endpoint Analysis (Day 8):
-
Euthanize mice and collect skin and spleen tissue.
-
Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.
-
Use techniques like flow cytometry on splenocytes or qPCR on skin tissue to analyze immune cell populations (e.g., Th1, Th17 cells) and cytokine expression (e.g., IL-17, IL-23).
-
Protocol 2: In Vitro Keratinocyte Differentiation Assay
-
Cell Culture:
-
Culture normal human epidermal keratinocytes (NHEK) in appropriate keratinocyte growth medium.
-
-
Treatment:
-
Seed cells in 12-well plates. Once they reach 50-60% confluency, switch to a high-calcium medium (1.2-1.8 mM CaCl2) to induce differentiation.
-
Treat cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control.
-
-
Endpoint Analysis (48-72 hours post-treatment):
-
Morphological Assessment: Observe changes in cell morphology indicative of differentiation (e.g., increased size, flattened appearance).
-
Protein Expression (Western Blot or Immunofluorescence): Analyze the expression of differentiation markers such as Involucrin, Loricrin, and Filaggrin.
-
Gene Expression (qPCR): Quantify the mRNA levels of genes associated with keratinocyte differentiation (e.g., IVL, LOR, FLG).
-
Visualizations
Caption: this compound signaling pathway in a keratinocyte.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C27H44O3 | CID 5283734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of clinical efficacy and safety of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. mattioli1885journals.com [mattioli1885journals.com]
- 12. mattioli1885journals.com [mattioli1885journals.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. This compound ointment in the treatment of psoriasis vulgaris: a multicentre, placebo-controlled, double-blind study on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound ointment for long-term control of chronic plaque psoriasis in dermatological practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tacalcitol vs calcipotriol efficacy in treating plaque psoriasis
A Comparative Guide to Tacalcitol and Calcipotriol for Plaque Psoriasis
For researchers and professionals in drug development, understanding the nuanced differences between topical treatments for plaque psoriasis is critical. This guide provides an objective comparison of two prominent vitamin D3 analogues, this compound and calcipotriol, focusing on their efficacy, safety, and underlying mechanisms, supported by experimental data.
Both this compound and calcipotriol are synthetic analogues of calcitriol (the active form of vitamin D). Their therapeutic effect in psoriasis stems from their ability to bind to vitamin D receptors (VDR) on keratinocytes. This interaction triggers a cascade of genomic events that lead to the inhibition of keratinocyte proliferation and the promotion of normal keratinocyte differentiation, thereby addressing two key pathological features of psoriasis.[1] Furthermore, these analogues appear to modulate the immune response in the skin, which is also implicated in the etiology of psoriasis.[1]
References
A Comparative Analysis of Tacalcitol and Betamethasone Valerate for Dermatological Applications
For Immediate Release
In the landscape of topical treatments for inflammatory skin disorders such as psoriasis and vitiligo, researchers and drug development professionals are continually seeking therapies that balance efficacy with a favorable safety profile. This guide provides a detailed comparative study of two commonly prescribed topical agents: Tacalcitol, a synthetic vitamin D3 analog, and Betamethasone Valerate, a potent corticosteroid. This analysis is supported by experimental data to aid in informed decision-making for research and clinical development.
Part 1: Mechanism of Action and Signaling Pathways
Understanding the molecular pathways through which these drugs exert their therapeutic effects is fundamental to their application and development.
This compound , a vitamin D3 analog, functions by binding to the Vitamin D Receptor (VDR). This action modulates gene expression to control skin cell proliferation and differentiation, key factors in psoriasis.[1][2] Specifically, this compound inhibits the excessive proliferation of keratinocytes and encourages their normal differentiation.[2] Furthermore, it exhibits immunomodulatory effects, influencing the inflammatory mediators involved in the pathogenesis of psoriasis.[2]
Betamethasone Valerate is a synthetic glucocorticoid that interacts with glucocorticoid receptors.[3][4] This interaction leads to a cascade of anti-inflammatory, immunosuppressive, and antiproliferative actions.[3] It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines, effectively reducing the inflammatory response characteristic of many skin disorders.[3][4] Additionally, it can inhibit the abnormal proliferation of keratinocytes.[3]
Below are diagrams illustrating the distinct signaling pathways of this compound and Betamethasone Valerate.
Part 2: Comparative Efficacy in Psoriasis
The primary measure of efficacy in psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI), which quantifies the severity of lesions.
| Table 1: Efficacy in Plaque Psoriasis | ||
| Study/Reference | This compound | Betamethasone Valerate |
| Efficacy Endpoint | Similar efficacy has been noted in clinical settings.[2] | In a direct comparison with another Vitamin D3 analog, calcipotriol, Betamethasone Valerate showed comparable results.[5] |
| PASI Reduction | While direct head-to-head data is limited, studies on similar Vitamin D3 analogs (calcipotriol) show a mean PASI reduction of approximately 47.8% after 8 weeks.[5] | A mean PASI reduction of 45.4% was observed after 8 weeks of treatment.[5] |
| Investigator's Global Assessment (IGA) | In a study comparing a calcipotriol/betamethasone combination to this compound, 17.9% of patients on this compound achieved "clear or almost clear" status after 8 weeks.[6] | Data for monotherapy IGA success in direct comparison is not readily available, however, combination therapy with calcipotriol showed a 39.9% success rate.[6] |
Experimental Protocol: Randomized Controlled Trial for Psoriasis
A typical experimental design to compare these two agents in psoriasis would be a multicenter, double-blind, parallel-group study.
-
Objective: To compare the efficacy and safety of once-daily this compound ointment (4 µg/g) with twice-daily Betamethasone Valerate ointment (0.1%).
-
Patient Population: Adults with stable, mild-to-moderate chronic plaque psoriasis.
-
Methodology:
-
Screening and Wash-out: Patients undergo a screening process and a wash-out period from previous treatments.
-
Randomization: Eligible patients are randomly assigned to either the this compound or Betamethasone Valerate treatment group.
-
Treatment: Patients apply the assigned ointment to affected areas for a specified duration, typically 6 to 8 weeks.
-
Assessment: The primary efficacy endpoint is the mean percentage reduction in PASI score from baseline. Secondary endpoints include the Investigator's Global Assessment and patient-reported outcomes.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
The workflow for such a clinical trial is depicted below.
Part 3: Comparative Efficacy in Vitiligo
The primary goal in vitiligo treatment is the repigmentation of the affected skin.
| Table 2: Efficacy in Vitiligo | ||
| Study/Reference | This compound | Betamethasone Valerate |
| Repigmentation Rate | In combination with sunlight exposure, topical this compound has been reported to lead to complete repigmentation in some cases.[7] When combined with narrow-band UVB phototherapy, it improved the extent of repigmentation compared to phototherapy alone.[8] | In a study, 3 out of 10 patients treated with betamethasone valerate showed significant repigmentation after 3 months.[9] |
| Combination Therapy | Often used in conjunction with phototherapy to enhance repigmentation.[8] | Can be used as a monotherapy or in combination with other treatments like phototherapy. |
Experimental Protocol: Comparative Study for Vitiligo Repigmentation
A common study design for vitiligo is a within-patient, left-right comparison to minimize inter-patient variability.
-
Objective: To compare the efficacy of this compound ointment versus Betamethasone Valerate ointment in inducing repigmentation of vitiligo lesions.
-
Patient Population: Patients with symmetrical, non-segmental vitiligo.
-
Methodology:
-
Lesion Selection: Symmetrical vitiligo lesions on opposite sides of the body are selected for treatment.
-
Randomized Application: One side is randomly assigned to be treated with this compound ointment, and the other with Betamethasone Valerate ointment.
-
Treatment Duration: Patients apply the ointments as directed for a period of 3 to 6 months.
-
Efficacy Assessment: The primary outcome is the percentage of repigmentation, often assessed through digital imaging analysis and scoring systems like the Vitiligo Area Scoring Index (VASI).
-
Safety Evaluation: Local and systemic side effects are monitored.
-
Part 4: Safety and Tolerability Profile
The long-term use of topical agents necessitates a thorough understanding of their potential side effects.
| Table 3: Comparative Safety and Tolerability | ||
| Adverse Event | This compound | Betamethasone Valerate |
| Local Side Effects | ||
| Skin Irritation (burning, itching) | Can occur, but is generally mild and transient.[2] | May cause skin irritation, dryness, and burning at the application site.[10] |
| Skin Atrophy | Not typically associated with Vitamin D3 analogs. | A well-documented risk with prolonged use of potent corticosteroids.[10] |
| Telangiectasia | Not a common side effect. | Can occur with long-term use.[10] |
| Striae | Not associated with this compound. | A potential side effect of long-term corticosteroid application.[10] |
| Systemic Side Effects | ||
| Hypercalcemia | A potential risk with excessive use of Vitamin D3 analogs, though rare with topical application within recommended doses.[2] | |
| HPA Axis Suppression | Not a concern with this compound. | Systemic absorption with extensive or long-term use can lead to hypothalamic-pituitary-adrenal (HPA) axis suppression.[11] |
Conclusion
Both this compound and Betamethasone Valerate are effective topical treatments for psoriasis, with evidence suggesting comparable efficacy. The choice between the two often hinges on the desired duration of treatment and the patient's susceptibility to side effects. Betamethasone Valerate, a potent corticosteroid, may offer a rapid onset of action, but its long-term use is limited by the risk of skin atrophy and other corticosteroid-related side effects. This compound, a vitamin D3 analog, provides a valuable alternative, particularly for long-term management, with a more favorable safety profile regarding corticosteroid-associated risks.
In the treatment of vitiligo, both agents have shown efficacy in promoting repigmentation, although they are frequently used in combination with other modalities like phototherapy to enhance results. The decision to use this compound or Betamethasone Valerate should be made based on the specific clinical scenario, considering the location and extent of the lesions, and the patient's treatment history and preferences. Further head-to-head clinical trials would be beneficial to more definitively delineate the comparative efficacy of these two agents in both psoriasis and vitiligo.
References
- 1. Review paper Vitamin D and its receptor – role and activity in the human body. Anomalies of metabolism and structure associated with psoriasis [termedia.pl]
- 2. gpnotebook.com [gpnotebook.com]
- 3. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 4. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 5. Comparative efficacy of calcipotriol (MC903) cream and betamethasone 17-valerate cream in the treatment of chronic plaque psoriasis. A randomized, double-blind, parallel group multicentre study. Calcipotriol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noncorticosteroid Topical Therapies for the Treatment of Plaque Psoriasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First case report of topical this compound for vitiligo repigmentation [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and narrow-band phototherapy in patients with vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The treatment of vitiligo with topical corticosteroids. Light and electronmicroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Betamethasone Valerate: Package Insert / Prescribing Info [drugs.com]
Comparative Efficacy of Tacalcitol and Other Vitamin D3 Analogs: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of tacalcitol with other prominent vitamin D3 analogs, namely calcipotriol and maxacalcitol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to Vitamin D3 Analogs
Vitamin D3 and its synthetic analogs are cornerstones in the topical treatment of hyperproliferative and inflammatory skin diseases, most notably psoriasis and, increasingly, vitiligo. Their therapeutic effects are primarily mediated through the vitamin D receptor (VDR), leading to the inhibition of keratinocyte proliferation, promotion of keratinocyte differentiation, and modulation of immune responses. This compound, calcipotriol, and maxacalcitol are among the most widely studied and utilized compounds in this class. While they share a common mechanism of action, differences in their molecular structure lead to variations in their biological activity, efficacy, and safety profiles.
In Vitro Efficacy Comparison
Antiproliferative Effects on Keratinocytes
The inhibition of keratinocyte hyperproliferation is a key mechanism in the treatment of psoriasis. In vitro studies have consistently demonstrated the potent antiproliferative effects of vitamin D3 analogs.
Key Findings:
-
Maxacalcitol has been reported to be approximately 10 times more effective at suppressing keratinocyte proliferation in vitro compared to both calcipotriol and this compound.
-
This compound has been shown to be effective in reducing keratinocyte proliferation as its primary epidermal target in psoriatic plaques.
-
Calcipotriol also significantly inhibits the proliferation of epidermal cells isolated from psoriatic skin.
Data Summary:
| Vitamin D3 Analog | Relative Antiproliferative Potency on Keratinocytes (In Vitro) |
| This compound | Baseline |
| Calcipotriol | Similar to this compound |
| Maxacalcitol | Approximately 10x greater than this compound and Calcipotriol |
Pro-differentiating Effects on Keratinocytes
Promoting the normal differentiation of keratinocytes is another crucial aspect of the therapeutic action of vitamin D3 analogs. This is often assessed by measuring the expression of differentiation markers such as involucrin, transglutaminase, and filaggrin.
Key Findings:
-
Both calcitriol (the active form of vitamin D3) and this compound have been shown to reduce the expression of involucrin and increase the expression of filaggrin in psoriatic skin in vivo.
-
These compounds also modulate the activity of transglutaminase, an enzyme essential for the formation of the cornified envelope.
A direct quantitative comparison of the pro-differentiating effects of this compound, calcipotriol, and maxacalcitol is not extensively detailed in the available literature. However, their shared mechanism of action through the VDR suggests that all three compounds possess significant pro-differentiating properties.
Immunomodulatory Effects
The inflammatory component of psoriasis is driven by the activation of T-cells and the subsequent release of pro-inflammatory cytokines. Vitamin D3 analogs exert immunomodulatory effects by directly targeting these immune cells.
Key Findings:
-
Calcitriol has been shown to cause a dose-dependent inhibition of T-lymphocyte proliferation and to reduce the production of both type 1 (IFN-γ, IL-2) and type 2 (IL-4, IL-5) cytokines.
-
Calcipotriol does not appear to alter the number or function of epidermal antigen-presenting cells in psoriatic epidermis, suggesting its primary action is on keratinocytes.
Direct comparative studies on the immunomodulatory effects of this compound, calcipotriol, and maxacalcitol on T-cell function are limited.
Clinical Efficacy in Psoriasis
Numerous clinical trials have compared the efficacy of these vitamin D3 analogs in the treatment of plaque psoriasis.
Key Findings:
-
In a double-blind trial, once-daily this compound was found to be an effective treatment for chronic plaque psoriasis, although slightly less effective than twice-daily calcipotriol.
-
When used in combination with NBUVB phototherapy, calcipotriol led to an earlier clearance of psoriatic plaques and a lower relapse rate compared to this compound.
-
A dose-finding study of maxacalcitol showed that at a concentration of 25 microg/g, it was more effective than once-daily calcipotriol in terms of investigator's overall assessment.
-
In combination with narrow-band UVB therapy, calcipotriol showed advantages over maxacalcitol regarding the cumulative UVB dose required and the rate of improvement in PASI scores.
Data Summary:
| Comparison | Study Design | Key Efficacy Outcome |
| This compound (once daily) vs. Calcipotriol (twice daily) | Double-blind, randomized | Calcipotriol showed a greater mean reduction in the sum score of psoriasis symptoms. |
| This compound + NBUVB vs. Calcipotriol + NBUVB | Open-label, intraindividual | Calcipotriol combination resulted in earlier plaque clearance and lower relapse rates. |
| Maxacalcitol vs. Calcipotriol | Double-blind, randomized, dose-finding | Maxacalcitol (25 microg/g) was rated as more effective than calcipotriol by investigators. |
| Maxacalcitol + NBUVB vs. Calcipotriol + NBUVB | Retrospective observational | Calcipotriol combination required lower cumulative UVB doses and showed a better improvement rate. |
Efficacy in Vitiligo
The role of vitamin D3 analogs in the treatment of vitiligo is an emerging area of research, with a focus on their ability to stimulate melanocyte function.
Key Findings:
-
This compound, in combination with solar irradiation or NBUVB phototherapy, has been shown to be an effective treatment for vitiligo.
-
In vitro experiments have revealed that this compound upregulates the expression of c-Kit mRNA in melanocytes, which is a crucial receptor in melanogenesis.
-
Some evidence suggests that this compound may be more effective than calcipotriol when combined with NB-UVB phototherapy for vitiligo.
Experimental Protocols
Detailed experimental protocols for the direct comparison of these three analogs are not available in a single source. However, based on standard methodologies, the following outlines the general approach for key in vitro experiments.
Keratinocyte Proliferation Assay
-
Cell Culture: Human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium.
-
Treatment: Cells are seeded in 96-well plates and, after reaching a certain confluency, are treated with varying concentrations of this compound, calcipotriol, and maxacalcitol for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Cell proliferation can be measured using various methods:
-
[3H]Thymidine Incorporation: Measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
-
MTS/SRB Assay: Colorimetric assays that measure cell viability and metabolic activity, which correlates with cell number.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated to determine their relative potency.
Keratinocyte Differentiation Assay
-
Cell Culture and Treatment: Similar to the proliferation assay, keratinocytes are cultured and treated with the vitamin D3 analogs.
-
Marker Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of differentiation markers such as involucrin, transglutaminase, and filaggrin.
-
Western Blotting: Quantifies the protein levels of these differentiation markers.
-
Immunofluorescence: Visualizes the expression and localization of differentiation markers within the cells.
-
-
Data Analysis: The fold-change in the expression of differentiation markers is compared between the different treatment groups.
T-Cell Proliferation and Cytokine Assay
-
T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples, and CD4+ or CD8+ T-cells are purified.
-
Activation and Treatment: T-cells are activated with stimuli such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) in the presence of varying concentrations of the vitamin D3 analogs.
-
Proliferation Assessment: T-cell proliferation is measured using methods like CFSE dilution assay or [3H]thymidine incorporation.
-
Cytokine Analysis: The levels of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) in the cell culture supernatants are measured using ELISA or multiplex bead arrays.
-
Data Analysis: The inhibitory effects of the analogs on T-cell proliferation and cytokine production are quantified and compared.
Visualizations
Signaling Pathway of Vitamin D3 Analogs in Keratinocytes
Caption: Signaling pathway of vitamin D3 analogs in keratinocytes.
Experimental Workflow for Comparing Antiproliferative Efficacy
Tacalcitol's Side Effect Profile: A Comparative Analysis for Psoriasis Treatment
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Topical Psoriasis Therapies
Topical treatments remain a cornerstone in the management of mild to moderate psoriasis. Among these, the vitamin D3 analogue tacalcitol offers a valuable therapeutic option. This guide provides a detailed comparison of the side effect profile of this compound against other common topical treatments for psoriasis, including other vitamin D3 analogues, corticosteroids, and calcineurin inhibitors. The information is supported by quantitative data from clinical studies and detailed experimental protocols to aid in research and development.
Comparative Analysis of Adverse Events
The following table summarizes the incidence of common local and systemic adverse events associated with this compound and other topical psoriasis treatments, based on data from various clinical trials.
| Treatment Class | Drug | Incidence of Skin Irritation/Erythema | Incidence of Pruritus (Itching) | Incidence of Burning Sensation | Risk of Hypercalcemia |
| Vitamin D3 Analogue | This compound | 1% - 17.5%[1][2] | ~12.1%[1] | Reported, but specific incidence data is limited. | Very low; one case reported in a large retrospective study.[3][4] |
| Vitamin D3 Analogue | Calcipotriol | Up to 20%[5] | Commonly reported, often as part of general skin irritation. | Commonly reported, often as part of general skin irritation. | Low, but higher than this compound in some studies; 3 cases in a retrospective study.[3][4] |
| Vitamin D3 Analogue | Calcitriol | Generally considered less irritating than calcipotriol. | Less frequent than with calcipotriol. | Less frequent than with calcipotriol. | Low, but requires monitoring. |
| Topical Corticosteroid | Betamethasone | Generally low; often used to reduce irritation from other topicals. | Low | Low | Negligible with appropriate use. |
| Combination Therapy | Calcipotriol/ Betamethasone | Lower than calcipotriol monotherapy.[6] | Lower than calcipotriol monotherapy.[6] | Lower than calcipotriol monotherapy. | Low, similar to calcipotriol monotherapy. |
| Calcineurin Inhibitor | Tacrolimus | Transient burning and itching are common at the start of treatment.[7] | Common, especially at the beginning of therapy.[7] | Common, especially at the beginning of therapy.[7] | Negligible. |
Experimental Protocols
Understanding the methodologies of the clinical trials that generated the above data is crucial for interpretation. Below are summaries of typical experimental protocols used to assess the side effect profiles of topical psoriasis treatments.
Example 1: Double-Blind, Randomized Controlled Trial Comparing this compound and Calcipotriol
-
Objective: To compare the efficacy and safety of once-daily this compound ointment with twice-daily calcipotriol ointment in patients with chronic stable plaque psoriasis.
-
Patient Population: Adult patients (typically 18 years and older) with a clinical diagnosis of chronic plaque psoriasis affecting a certain percentage of their body surface area (e.g., 2% to 30%). Patients with certain subtypes of psoriasis (e.g., pustular or erythrodermic) and those with known hypersensitivity to the study drugs or excipients are typically excluded.
-
Treatment Regimen:
-
Group A: Application of this compound ointment (e.g., 4 µg/g) to affected areas once daily.
-
Group B: Application of calcipotriol ointment (e.g., 50 µg/g) to affected areas twice daily.
-
A placebo or vehicle ointment may be used in a third arm for comparison.
-
-
Duration: The treatment period is typically 8 to 12 weeks, with follow-up assessments at specified intervals (e.g., weeks 2, 4, 8, and 12).
-
Side Effect Assessment:
-
Local Tolerability: Assessed at each visit by both the investigator and the patient using a standardized scale (e.g., a 4-point scale from none to severe) for signs and symptoms such as erythema, scaling, pruritus, and burning sensation at the application site.
-
Systemic Safety: Monitoring of serum calcium, phosphate, and creatinine levels at baseline and at the end of the study to assess for hypercalcemia and renal dysfunction.[8]
-
Adverse Event Reporting: All adverse events, whether deemed related to the treatment or not, are recorded and categorized by severity and relationship to the study medication.
-
Example 2: Long-Term, Open-Label Safety Study of this compound
-
Objective: To evaluate the long-term safety and tolerability of this compound ointment applied once daily for the treatment of chronic plaque psoriasis.
-
Patient Population: Patients with chronic plaque psoriasis who have previously responded to an initial treatment phase with this compound.
-
Treatment Regimen: Continued once-daily application of this compound ointment (e.g., 4 µg/g) to affected areas.
-
Duration: The study duration can be up to 18 months to assess long-term safety.[1]
-
Side Effect Assessment:
-
Local Tolerability: Regularly assessed at clinic visits for any signs of skin irritation, atrophy, or other local reactions.
-
Systemic Safety: Periodic monitoring of serum and urinary calcium levels, as well as renal function tests, to detect any potential for systemic side effects over a prolonged period.[1]
-
Withdrawal due to Adverse Events: The number of patients who discontinue treatment due to adverse events is a key safety endpoint. In one long-term study, 5.9% of patients discontinued this compound treatment due to skin irritation.[1]
-
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the process of clinical evaluation, the following diagrams are provided.
References
- 1. Long-term efficacy and safety of this compound ointment in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current experience with this compound ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. scispace.com [scispace.com]
- 5. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoriasis clinical guideline [aad.org]
- 8. Once daily treatment of psoriasis with this compound compared with twice daily treatment with calcipotriol. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tacalcitol
This guide provides crucial safety protocols and logistical information for the handling and disposal of Tacalcitol in a laboratory setting. Adherence to these procedural steps is vital for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent synthetic vitamin D3 analog that requires careful handling. According to safety data sheets, it is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It can also cause serious eye and skin irritation and may lead to allergic reactions or breathing difficulties if inhaled.[2][3]
Table 1: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Signal Word | Danger | |
| Hazard Statements | H300 | Fatal if swallowed.[1][2][4] |
| H310 | Fatal in contact with skin.[2] | |
| H330 | Fatal if inhaled.[2] | |
| H317 | May cause an allergic skin reaction.[2] | |
| H319 | Causes serious eye irritation.[2][3] | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | |
| H372 | Causes damage to organs through prolonged or repeated exposure.[2] | |
| Precautionary Statements | P264 | Wash hands thoroughly after handling.[1][3] |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| P405 | Store locked up.[1][3] | |
| P501 | Dispose of contents/container in accordance with local regulation.[1] |
Required Personal Protective Equipment (PPE):
To mitigate the risks associated with this compound, the following PPE is mandatory:
-
Hand Protection: Handle with inspected, chemical-resistant gloves. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use.[5]
-
Eye Protection: Use chemical splash-resistant safety glasses or goggles that are tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][5]
-
Respiratory Protection: Use a NIOSH-approved respirator or equivalent if there is a risk of inhaling dust or aerosols. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
Operational Plan: Step-by-Step Handling Protocol
This workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area thoroughly with large amounts of water and soap.[2] Remove all contaminated clothing and shoes. Call a physician.[1]
-
Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary, avoiding mouth-to-mouth resuscitation. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][5]
-
Accidental Spill: Evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection.[1] Prevent the spill from entering drains.[5] Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders) and place it in a suitable, closed container for disposal.[1] Decontaminate surfaces by scrubbing with alcohol.[1]
Storage and Disposal Plan
Proper storage and disposal are essential for safety and regulatory compliance.
Storage:
-
Keep the container tightly sealed.[5]
-
Store in a cool, dry, and well-ventilated area that is locked up.[1][3][5]
-
Protect from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term.[5]
Disposal:
-
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1]
-
Do not dispose of the substance into drains or water courses.[1]
-
For unused or expired medicinal products, the preferred method of disposal is a drug take-back program.[6][7]
-
If a take-back program is unavailable, mix the medicine with an undesirable substance like coffee grounds or cat litter, place the mixture in a sealed plastic bag, and dispose of it in the household trash.[6][7][8] Ensure all personal information is removed from the container label before disposal.[8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. heronpharma-sh.com [heronpharma-sh.com]
- 4. This compound = 99 HPLC 57333-96-7 [sigmaaldrich.com]
- 5. biocrick.com [biocrick.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
